1-(4-bromophenyl)pyridin-2(1H)-one
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1-(4-bromophenyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVIXGUOBJCSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(4-bromophenyl)pyridin-2(1H)-one
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-(4-bromophenyl)pyridin-2(1H)-one. The content is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of pyridin-2(1H)-one derivatives.
Core Chemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₈BrNO | [1] |
| Molecular Weight | 250.09 g/mol | [1] |
| CAS Number | 1845694-31-6 | [1] |
| Physical Form | Solid | [1] |
| Purity | 95% | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Specific experimental data not available. Predicted shifts would show signals in the aromatic region for the phenyl and pyridinone protons. |
| ¹³C NMR | Specific experimental data not available. Predicted shifts would include signals for the carbonyl carbon and the aromatic carbons. |
| IR Spectroscopy | Specific experimental data not available. Expected characteristic peaks would include C=O stretching for the pyridinone ring, and C-Br stretching. |
| Mass Spectrometry | Specific experimental data not available. The molecular ion peak (M+) would be expected at m/z 250 and 252 in an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several synthetic strategies common for N-arylated pyridinones. These methods generally involve either the formation of the pyridinone ring followed by N-arylation or the coupling of a pre-functionalized aryl group with a pyridinone precursor.
One potential synthetic route is the regioselective bromination of N-phenylpyridin-2(1H)-one.[2] Another viable method is the Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds.[2]
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction adapted for the synthesis of this compound. This protocol is based on established methods for similar transformations and serves as a guideline for laboratory synthesis.[3]
Materials:
-
2-Hydroxypyridine (1.0 eq)
-
4-Bromophenylboronic acid (1.2 eq)
-
Copper(II) acetate (0.2 eq)
-
Pyridine (2.0 eq)
-
Molecular sieves (4 Å)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 2-hydroxypyridine in DCM, add 4-bromophenylboronic acid, copper(II) acetate, pyridine, and activated 4 Å molecular sieves.
-
Stir the reaction mixture at room temperature under an air atmosphere for 24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves and catalyst residues.
-
Wash the Celite pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: A representative workflow for the synthesis of this compound.
Potential Biological Activities and Signaling Pathways
N-arylated pyridin-2(1H)-one derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including potential antitumor, antimicrobial, and anti-inflammatory properties.[2] The structural scaffold of this compound makes it a candidate for interaction with various biological targets.
Farnesyltransferase Inhibition
One area of interest for pyridinone derivatives is the inhibition of farnesyltransferase (FTase).[4][5] FTase is a crucial enzyme in the post-translational modification of Ras proteins, which are key components of signaling pathways that regulate cell growth and proliferation.[6] Inhibition of FTase can disrupt these pathways, making it a target for anticancer therapies.[6]
Mechanism of Farnesyltransferase Inhibition
Caption: The inhibitory action of pyridinone derivatives on the farnesyltransferase pathway.
Fibroblast Growth Factor Receptor (FGFR) Signaling
The scaffold of this compound has been identified as a key intermediate in the development of enzyme inhibitors that may target fibroblast growth factor receptors (FGFRs).[2] The bromophenyl group can enhance binding affinity through hydrophobic interactions within the active site of the receptor.[2] The FGF/FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis, and its dysregulation is implicated in various cancers.
FGFR Signaling Pathway and Potential Inhibition
Caption: A simplified overview of the FGFR signaling pathway and the potential point of inhibition.
Safety and Handling
This compound is classified with the GHS07 pictogram, indicating that it can be harmful. The hazard statement H302 signifies that it is harmful if swallowed. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be stored in a dry, room-temperature environment.
Conclusion
This compound is a versatile chemical scaffold with significant potential in medicinal chemistry and drug development. While a complete experimental dataset for its physicochemical properties is not yet publicly available, its structural features suggest it as a promising candidate for the development of novel therapeutic agents, particularly as an inhibitor of key signaling pathways involved in cancer progression. Further research is warranted to fully elucidate its chemical and biological profile.
References
- 1. books.rsc.org [books.rsc.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridone-containing farnesyltransferase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(4-bromophenyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-bromophenyl)pyridin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, including its CAS number and structure, and explores its physicochemical properties. A key focus is placed on its synthetic methodologies, particularly leveraging its versatile bromophenyl moiety for further chemical transformations. Furthermore, this guide delves into the known biological activities of the broader pyridin-2(1H)-one class of compounds, highlighting their potential as therapeutic agents. Experimental protocols and data are presented to offer practical insights for researchers in the field.
Chemical Identity and Structure
This compound is a derivative of pyridin-2(1H)-one, featuring a 4-bromophenyl group attached to the nitrogen atom.
CAS Number: 1845694-31-6
Chemical Structure:
Molecular Formula: C₁₁H₈BrNO
IUPAC Name: this compound
Physicochemical and Safety Data
A summary of the key physicochemical and safety information for this compound is provided in the table below.
| Property | Value |
| Molecular Weight | 250.09 g/mol |
| Physical Form | Solid |
| Purity | Typically ≥95% |
| Storage Temperature | Room Temperature (sealed in dry conditions) |
| InChI Key | XGVIXGUOBJCSMK-UHFFFAOYSA-N |
| Hazard Pictograms | GHS07 (Harmful) |
| Hazard Statements | H302 (Harmful if swallowed) |
| Precautionary Statements | P264, P270, P301+P312+P330, P501 |
Data sourced from commercial suppliers.
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives often involves the formation of the N-aryl bond to the pyridinone scaffold. The presence of the bromine atom on the phenyl ring makes this compound a valuable intermediate for further functionalization via cross-coupling reactions.[1]
General Synthetic Strategies for N-Aryl Pyridin-2(1H)-ones
Several general methods are employed for the synthesis of N-arylated pyridin-2(1H)-ones:
-
Cyclization of dicarbonyl compounds with primary amines: This is a fundamental approach to constructing the pyridinone ring.[1]
-
Modification of existing pyridine rings: This involves chemical transformation of a pre-formed pyridine scaffold.[1]
-
Palladium-catalyzed cross-coupling reactions: Modern synthetic methods like the Buchwald-Hartwig amination provide efficient routes to form the C-N bond between an aryl halide and the pyridinone nitrogen.[2]
-
Nucleophilic Aromatic Substitution (SNAr): This pathway can also be utilized for the N-arylation of pyridinones.[1]
Representative Experimental Protocol: Synthesis of a 1-Aryl-Pyridin-2(1H)-one Derivative
Reaction: Coupling of a brominated pyridine derivative with an aniline.
Reagents and Materials:
-
Brominated pyridin-2(1H)-one precursor
-
4-Bromoaniline
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cs₂CO₃ (Cesium carbonate)
-
Anhydrous dioxane
Procedure:
-
To a reaction vessel, add the brominated pyridin-2(1H)-one precursor, 4-bromoaniline (1.1 equivalents), Cs₂CO₃ (2.0 equivalents), Pd(OAc)₂ (0.05 equivalents), and Xantphos (0.1 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Functionalization via Suzuki-Miyaura Coupling
The bromine atom on the phenyl ring of this compound serves as a versatile handle for introducing a wide range of aryl and heteroaryl groups via Suzuki-Miyaura cross-coupling.[1] This allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Illustrative Suzuki-Miyaura Coupling Workflow:
References
Spectroscopic Profile of 1-(4-bromophenyl)pyridin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-bromophenyl)pyridin-2(1H)-one, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this guide presents a combination of expected spectroscopic values derived from closely related analogs and detailed experimental protocols for obtaining the spectral data. This information is intended to serve as a valuable resource for researchers working with N-aryl-2-pyridinone scaffolds.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound and its structural analogs. These values are crucial for the identification and characterization of this class of compounds.
Table 1: ¹H NMR Spectroscopic Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) for Analogs | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.2 - 6.4 | 6.25 (for 1-phenylpyridin-2(1H)-one) | d | ~9.0 |
| H-4 | 7.3 - 7.5 | 7.40 (for 1-phenylpyridin-2(1H)-one) | t | ~7.5 |
| H-5 | 6.6 - 6.8 | 6.68 (for 1-phenylpyridin-2(1H)-one) | d | ~6.5 |
| H-6 | 7.5 - 7.7 | 7.55 (for 1-phenylpyridin-2(1H)-one) | t | ~7.0 |
| H-2', H-6' | 7.2 - 7.4 | 7.30 (for 1-(4-chlorophenyl)pyridin-2(1H)-one) | d | ~8.5 |
| H-3', H-5' | 7.5 - 7.7 | 7.60 (for 1-(4-chlorophenyl)pyridin-2(1H)-one) | d | ~8.5 |
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) for Analogs |
| C-2 | 160 - 162 | 161.5 (for 1-phenylpyridin-2(1H)-one) |
| C-3 | 105 - 107 | 106.2 (for 1-phenylpyridin-2(1H)-one) |
| C-4 | 138 - 140 | 139.8 (for 1-phenylpyridin-2(1H)-one) |
| C-5 | 120 - 122 | 121.3 (for 1-phenylpyridin-2(1H)-one) |
| C-6 | 130 - 132 | 131.7 (for 1-phenylpyridin-2(1H)-one) |
| C-1' | 138 - 140 | 139.5 (for 1-(4-chlorophenyl)pyridin-2(1H)-one) |
| C-2', C-6' | 128 - 130 | 129.5 (for 1-(4-chlorophenyl)pyridin-2(1H)-one) |
| C-3', C-5' | 131 - 133 | 132.1 (for 1-(4-chlorophenyl)pyridin-2(1H)-one) |
| C-4' | 120 - 122 | 121.8 (for 1-(4-chlorophenyl)pyridin-2(1H)-one) |
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) for Analogs | Intensity |
| C=O (Amide) | 1650 - 1680 | 1665 (for 1-phenylpyridin-2(1H)-one) | Strong |
| C=C (Aromatic) | 1580 - 1620 | 1590, 1610 (for N-aryl-2-pyridinones) | Medium-Strong |
| C-N (Aromatic) | 1250 - 1350 | 1300 (for N-aryl-2-pyridinones) | Medium |
| C-Br | 500 - 600 | ~550 (typical for Aryl-Br) | Medium-Strong |
| C-H (Aromatic) | 3000 - 3100 | ~3050 (typical for aromatic C-H) | Medium |
Table 4: Mass Spectrometry Data
| Ion | Expected m/z | Observed m/z for Analogs | Notes |
| [M]⁺ | 249/251 | - | Molecular ion peak with characteristic bromine isotope pattern (approx. 1:1 ratio). |
| [M-Br]⁺ | 170 | - | Fragment corresponding to the loss of the bromine atom. |
| [M-CO]⁺ | 221/223 | - | Fragment corresponding to the loss of a carbonyl group. |
| [C₆H₄Br]⁺ | 155/157 | - | Fragment corresponding to the bromophenyl cation. |
| [C₅H₅NO]⁺ | 95 | - | Fragment corresponding to the pyridinone ring. |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm BBO probe.
-
Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
Temperature: 298 K
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
-
-
Data Processing: The raw data is processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, and baseline correction are applied. Chemical shifts are referenced to the residual solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory.
-
Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted and infused directly into the mass spectrometer or analyzed via liquid chromatography-mass spectrometry (LC-MS).
-
Acquisition (Direct Infusion ESI-MS):
-
Ionization Mode: Positive
-
Sheath Gas Flow Rate: 10 (arbitrary units)
-
Aux Gas Flow Rate: 2 (arbitrary units)
-
Sweep Gas Flow Rate: 0 (arbitrary units)
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 320 °C
-
S-Lens RF Level: 50
-
Mass Range: m/z 50-750
-
-
Data Processing: The acquired mass spectra are analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. The isotopic pattern for bromine-containing fragments is a key diagnostic feature.
Workflow Visualization
The logical flow of spectroscopic analysis for the characterization of a synthesized compound like this compound is depicted in the following diagram.
Caption: Spectroscopic Analysis Workflow.
Disclaimer: The spectroscopic data presented in the tables are based on values reported for structurally analogous compounds and predictive models due to the absence of a complete, peer-reviewed, and published dataset for this compound at the time of this guide's compilation. The provided experimental protocols are standard methodologies for the characterization of such organic compounds. Researchers are advised to acquire their own experimental data for definitive structural confirmation.
The Versatility of the Bromine Handle: A Technical Guide to the Reactivity of 1-(4-bromophenyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
The compound 1-(4-bromophenyl)pyridin-2(1H)-one stands as a pivotal building block in contemporary medicinal chemistry and materials science. Its strategic design, featuring a pyridin-2(1H)-one core linked to a brominated phenyl ring, offers a versatile platform for molecular elaboration. The bromine atom, in particular, serves as a highly reactive and predictable functional handle for a suite of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth analysis of the reactivity of this bromine atom, presenting quantitative data from analogous systems, detailed experimental protocols, and visualizations of key reaction pathways to empower researchers in their synthetic endeavors.
Introduction to the Reactivity of the Aryl Bromide
The carbon-bromine bond on the phenyl ring of this compound is the focal point of its synthetic utility. Aryl bromides are excellent substrates for a variety of cross-coupling reactions due to their optimal balance of reactivity and stability. They are more reactive than the corresponding aryl chlorides and less prone to side reactions than aryl iodides. The electron-withdrawing nature of the pyridinone moiety can further influence the reactivity of the C-Br bond, making it amenable to facile oxidative addition to a palladium(0) catalyst, the crucial first step in many cross-coupling cycles.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The bromine atom in this compound is predominantly functionalized through palladium-catalyzed cross-coupling reactions. These reactions, which form the bedrock of modern synthetic organic chemistry, allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. The two most significant of these transformations for this substrate are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures. In the context of this compound, this reaction enables the substitution of the bromine atom with a wide array of aryl, heteroaryl, or vinyl groups, introduced via an organoboron reagent.
While specific data for this compound is not extensively tabulated in single sources, the reactivity is well-represented by analogous systems such as N-(4-bromophenyl)furan-2-carboxamide. The following table summarizes the yields for the Suzuki-Miyaura coupling of this related compound with various boronic acids, providing a strong predictive framework for the target molecule.[1]
| Coupling Partner (Ar-B(OH)₂) | Product | Yield (%) |
| Phenylboronic acid | N-(biphenyl-4-yl)furan-2-carboxamide | 83 |
| 4-Methylphenylboronic acid | N-(4'-methylbiphenyl-4-yl)furan-2-carboxamide | 75 |
| 4-Methoxyphenylboronic acid | N-(4'-methoxybiphenyl-4-yl)furan-2-carboxamide | 78 |
| 4-Chlorophenylboronic acid | N-(4'-chlorobiphenyl-4-yl)furan-2-carboxamide | 65 |
| 4-Nitrophenylboronic acid | N-(4'-nitrobiphenyl-4-yl)furan-2-carboxamide | 58 |
| Thiophen-2-ylboronic acid | N-(4-(thiophen-2-yl)phenyl)furan-2-carboxamide | 62 |
| Pyridin-3-ylboronic acid | N-(4-(pyridin-3-yl)phenyl)furan-2-carboxamide | 55 |
Data extracted from studies on N-(4-bromophenyl)furan-2-carboxamide, a close structural analog, to provide representative yields.[1]
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of a brominated pyridinone derivative, adapted from established literature procedures.[2]
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid or pinacol ester (1.5 eq.)
-
PdCl₂(PPh₃)₂ (0.05 eq.)
-
2 M Aqueous Na₂CO₃ solution (5.0 eq.)
-
1,4-Dioxane
Procedure:
-
To a solution of the brominated pyridinone derivative in 1,4-dioxane (at a concentration of 0.1 M) under an argon atmosphere, add the arylboronic acid or its pinacol ester and the 2 M aqueous Na₂CO₃ solution.
-
Degas the mixture with a stream of argon for 10 minutes.
-
Add PdCl₂(PPh₃)₂ to the reaction mixture.
-
Heat the solution to reflux and stir overnight.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. This reaction allows for the coupling of the aryl bromide of this compound with a diverse range of primary and secondary amines, amides, and other nitrogen-containing nucleophiles.
The following table presents representative yields for the Buchwald-Hartwig amination of a closely related brominated pyridinone system, demonstrating the feasibility and efficiency of this transformation.
| Amine | Product | Yield (%) |
| Aniline | 1-(4-anilinophenyl)pyridin-2(1H)-one derivative | 85-95 |
| Morpholine | 1-(4-morpholinophenyl)pyridin-2(1H)-one derivative | 80-90 |
| Benzylamine | 1-(4-(benzylamino)phenyl)pyridin-2(1H)-one derivative | 75-85 |
| Pyrrolidine | 1-(4-(pyrrolidin-1-yl)phenyl)pyridin-2(1H)-one derivative | 88-98 |
Yields are based on analogous reactions with brominated pyridinone cores and various amines, as reported in the literature.
This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of brominated pyridinone derivatives.[2]
Materials:
-
This compound (1.0 eq.)
-
Amine (1.2 eq.)
-
Pd(OAc)₂ (0.05 eq.)
-
Xantphos (0.05 eq.)
-
Cs₂CO₃ (2.0 eq.)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a screw-cap tube under an argon atmosphere, combine the brominated pyridinone derivative, the amine, Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Add anhydrous, degassed 1,4-dioxane (to achieve a starting material concentration of 0.2 M).
-
Seal the tube and stir the mixture at 100 °C for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter it through a pad of Celite, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel.
Visualizing the Synthetic Pathways
To further clarify the experimental workflows and the central role of this compound, the following diagrams have been generated using Graphviz.
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The bromine atom of this compound is a key enabler of molecular complexity, providing a reliable and versatile point of attachment for a vast array of chemical functionalities. Through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently generate libraries of novel compounds with tailored properties for applications in drug discovery and materials science. The protocols and data presented in this guide, based on closely related and representative systems, offer a solid foundation for the successful synthetic manipulation of this valuable chemical scaffold. As the demand for novel molecular architectures continues to grow, the strategic application of the chemistry of this compound will undoubtedly play a significant role in advancing these fields.
References
- 1. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 1-(4-bromophenyl)pyridin-2(1H)-one as a Versatile Synthetic Intermediate in Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-bromophenyl)pyridin-2(1H)-one has emerged as a cornerstone synthetic intermediate, providing a versatile and highly adaptable scaffold for the development of novel therapeutic agents and advanced materials. Its unique structural features, comprising a pyridinone core and a strategically positioned bromine atom on the phenyl ring, offer a gateway to a diverse array of chemical transformations. This guide elucidates the synthesis, key reactions, and applications of this pivotal intermediate, with a particular focus on its role in the generation of kinase inhibitors for targeted cancer therapy. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are provided to empower researchers in leveraging this powerful molecular building block.
Introduction
The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs, exhibiting a wide spectrum of biological activities including antitumor, antimicrobial, and anti-inflammatory properties.[1] The introduction of an N-aryl substituent, specifically a 4-bromophenyl group, significantly enhances the synthetic utility of the pyridinone core. The bromine atom serves as a versatile functional handle for a variety of powerful cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann condensations, enabling the facile introduction of diverse molecular fragments.[1][2][3][4] This modularity is paramount in the exploration of structure-activity relationships (SAR) for the optimization of lead compounds in drug discovery.[5][6][7]
Synthesis of the Core Intermediate: this compound
The synthesis of this compound can be achieved through several strategic routes. Two of the most common and effective methods are the regioselective bromination of a precursor and copper-catalyzed N-arylation reactions like the Ullmann condensation.
Regioselective Bromination of N-phenylpyridin-2(1H)-one
A direct approach involves the electrophilic aromatic substitution on the pre-formed N-phenylpyridin-2(1H)-one. This method is advantageous for its straightforward nature.[1]
Experimental Protocol:
-
Materials: N-phenylpyridin-2(1H)-one, N-bromosuccinimide (NBS), Acetic Acid.
-
Procedure:
-
Dissolve N-phenylpyridin-2(1H)-one in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Ullmann Condensation
The Ullmann condensation provides an alternative route, involving the copper-catalyzed coupling of 2-hydroxypyridine with a 4-bromo-substituted aryl halide.[2][3][4]
Experimental Protocol:
-
Materials: 2-Hydroxypyridine, 1-bromo-4-iodobenzene, Copper(I) iodide (CuI), a ligand (e.g., 1,10-phenanthroline), a base (e.g., Potassium Carbonate), and a high-boiling polar solvent (e.g., N,N-Dimethylformamide - DMF).
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 2-hydroxypyridine, 1-bromo-4-iodobenzene, CuI, the ligand, and potassium carbonate.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with aqueous ammonia solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Synthetic Transformations and Applications
The bromine atom on the phenyl ring of this compound is the key to its versatility, enabling a wide range of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are common motifs in biologically active molecules. This reaction couples the aryl bromide with a boronic acid or ester.
Experimental Protocol:
-
Materials: this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃ or K₂CO₃), and a solvent system (e.g., toluene/ethanol/water or dioxane).
-
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the mixture under an inert atmosphere to 80-100 °C for 4-12 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of N-aryl derivatives by coupling the aryl bromide with a primary or secondary amine.
Experimental Protocol:
-
Materials: this compound, an amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), a base (e.g., Cs₂CO₃ or NaOtBu), and an anhydrous aprotic solvent (e.g., toluene or dioxane).
-
Procedure:
-
Under an inert atmosphere, combine the palladium catalyst and the ligand in the solvent and stir for a few minutes to form the active catalytic complex.
-
Add this compound, the amine, and the base.
-
Heat the reaction mixture to 90-110 °C for 8-24 hours.
-
After completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the desired N-arylated product.
-
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer.[8]
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis.[9] Aberrant FGFR signaling is implicated in a variety of cancers.[9] The this compound scaffold has been successfully utilized to develop potent and selective FGFR inhibitors.[1]
Experimental Workflow for Kinase Inhibitor Discovery
The discovery of potent and selective kinase inhibitors from the this compound scaffold typically follows a structured workflow, from initial library synthesis to in vivo evaluation.
Data Presentation: Structure-Activity Relationship (SAR) of Derivatives
The following table summarizes the synthesis of a hypothetical library of derivatives from this compound via Suzuki-Miyaura coupling and their corresponding inhibitory activity against a target kinase.
| Compound ID | Arylboronic Acid (Ar) | Reaction Time (h) | Yield (%) | Kinase Inhibition IC₅₀ (nM) |
| 1a | Phenylboronic acid | 8 | 85 | 520 |
| 1b | 4-Methoxyphenylboronic acid | 6 | 92 | 250 |
| 1c | 4-Chlorophenylboronic acid | 10 | 78 | 150 |
| 1d | 3,5-Dimethylphenylboronic acid | 8 | 88 | 85 |
| 1e | 2-Naphthylboronic acid | 12 | 75 | 45 |
| 1f | 4-(Trifluoromethyl)phenylboronic acid | 10 | 81 | 30 |
Conclusion
This compound stands as a highly valuable and versatile intermediate in modern organic synthesis. Its amenability to a wide range of robust cross-coupling reactions provides a reliable platform for the rapid generation of diverse molecular libraries. The successful application of this scaffold in the development of potent kinase inhibitors, particularly for challenging targets like FGFR, underscores its significance in medicinal chemistry and drug discovery. The experimental protocols and workflows detailed in this guide are intended to facilitate further exploration and exploitation of this powerful synthetic building block in the pursuit of novel therapeutics and functional materials.
References
- 1. This compound|CAS 1845694-31-6 [benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Potential biological activities of pyridin-2(1H)-one scaffolds
An In-Depth Technical Guide to the Biological Activities of Pyridin-2(1H)-one Scaffolds
Introduction
The pyridin-2(1H)-one, or 2-pyridone, nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Recognized as a "privileged structure," this moiety is a key component in numerous natural products and clinically approved pharmaceuticals.[1][2] The unique physicochemical properties of the 2-pyridone ring, including its ability to act as both a hydrogen bond donor and acceptor and its capacity to serve as a versatile bioisostere for amides and various ring systems, contribute to its broad pharmacological significance.[2][3] Derivatives of this scaffold have demonstrated a wide array of biological activities, including potent anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic effects, making it a focal point for modern drug discovery and development.[1][3][4] This guide provides a comprehensive overview of the key biological activities of pyridin-2(1H)-one derivatives, supported by quantitative data, experimental methodologies, and pathway visualizations.
Anticancer Activity
Pyridin-2(1H)-one derivatives have emerged as a promising class of anticancer agents, primarily through their action as inhibitors of key enzymes and signaling pathways that are fundamental to cancer cell proliferation and survival.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling.
-
PIM-1 Kinase: Certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as inhibitors of the oncogenic PIM-1 serine/threonine kinase, which plays a role in cancer cell survival.[5][6] Additionally, structure rigidification of thieno[2,3-b]pyridines to form pyridothienopyrimidin-4-ones has led to compounds with highly potent PIM-1 inhibitory activity.[7]
-
Farnesyltransferase (FTase): Through structure-based design, novel series of 1H-pyridin-2-one derivatives have been synthesized as potent and selective inhibitors of farnesyltransferase, an enzyme involved in processing the Ras protein, which is critical in many cancers.[8]
-
c-Src Kinase: Pyridin-2(1H)-one derivatives have been synthesized and evaluated for their ability to inhibit c-Src kinase, a non-receptor tyrosine kinase implicated in tumor progression and metastasis.[4]
-
ERK1/2 Pathway: The anti-proliferative activity of some 2-pyridone derivatives has been directly linked to the blockade of the phosphorylation of extracellular signal-regulated kinases (ERK1/2), key components of the MAPK/ERK pathway.[9]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of various pyridin-2(1H)-one derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected compounds are summarized below.
| Compound Class/Reference | Cell Line | IC50 (µM) | Citation(s) |
| Pyridinethione & Thienopyridine Derivatives | HCT-116 | Selectively active, specific values varied | [5][6] |
| HepG-2 | Selectively active, specific values varied | [5][6] | |
| MCF-7 | Generally low activity | [5][6] | |
| 1,5-disubstituted-2(1H)-pyridone (Compound 6l) | A549 | 3.0 | [9] |
| Pyridinone–quinazoline derivatives | MCF-7 | 9 - 15 | [3] |
| HeLa | 9 - 15 | [3] | |
| HepG2 | 9 - 15 | [3] | |
| Pyridothienopyrimidin-4-one (Compound 7a) | - | 1.18 (Pim-1 Kinase Inhibition) | [7] |
| Pyridothienopyrimidin-4-one (Compound 6c) | - | 4.62 (Pim-1 Kinase Inhibition) | [7] |
Visualization: Kinase Inhibition Signaling Pathway
The following diagram illustrates a simplified kinase signaling cascade, such as the MAPK/ERK pathway, and how a pyridin-2(1H)-one inhibitor can block its activation.
Caption: Inhibition of the MAPK/ERK signaling pathway by a pyridin-2(1H)-one derivative.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.[10]
-
Cell Seeding: Plate human cancer cells (e.g., A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridin-2(1H)-one test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Antiviral Activity
The 2-pyridone scaffold is a cornerstone in the development of potent antiviral agents, demonstrating efficacy against a range of viruses through diverse mechanisms of action.
Hepatitis B Virus (HBV)
A series of novel 2-pyridone derivatives have been identified as highly effective inhibitors of HBV DNA replication.[11] Certain N-aryl derivatives showed particularly potent anti-HBV activity.[1] A pharmacophore model consisting of hydrophobic points and hydrogen bond acceptors/donors was developed to guide further optimization of these inhibitors.[11]
| Compound | Target | IC50 (µM) | Selectivity Index (CC50/IC50) | Citation(s) |
| 5d | HBV DNA Replication | 0.206 | >532 | [11] |
| 6l | HBV DNA Replication | 0.12 | 467 | [1][11] |
| 68a | HBV DNA Replication | 0.12 | 467 | [3] |
Human Immunodeficiency Virus (HIV)
Pyridin-2(1H)-one derivatives have been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[1] Using techniques like "scaffold hopping" from existing inhibitors, potent compounds active against both wild-type and drug-resistant HIV strains have been developed.[1][3]
Influenza A Virus
Derivatives of 2-pyridinyl-4(3H)-quinazolinone have been synthesized and shown to possess potent activity against the influenza A virus.[12][13] These compounds exhibit a dual mechanism, inhibiting both the viral neuraminidase enzyme and the cellular NF-κB signaling pathway, which is involved in the inflammatory response to infection.[13]
| Compound Class/Reference | Virus Strain | IC50 (µM) | Citation(s) |
| 2-pyridinyl-3-substituted-4(3H)-quinazolinones | Influenza A | 51.6 - 93.0 | [13] |
SARS-CoV-2
In silico studies have identified natural products containing the 2-pyridone scaffold as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[14][15] These compounds are predicted to bind to the enzyme's active site near the catalytic dyad (His-41 and Cys-145), preventing its function.[14][15]
Visualization: NF-κB Pathway Inhibition
The diagram below shows the NF-κB signaling pathway, a common target in viral infections, and its inhibition by an antiviral compound.
Caption: Inhibition of the pro-inflammatory NF-κB pathway by an antiviral agent.
Experimental Protocol: Anti-HBV DNA Replication Assay
-
Cell Culture: Culture HepG2 2.2.15 cells, which stably express the HBV genome, in a suitable medium supplemented with fetal bovine serum.
-
Compound Treatment: Seed the cells in 96-well plates. After 24 hours, treat the cells with various concentrations of the 2-pyridone derivatives for 6-8 days. A known anti-HBV drug (e.g., Lamivudine) should be used as a positive control.
-
DNA Extraction: After the treatment period, lyse the cells and harvest the supernatant. Extract the total DNA, which will contain intracellular HBV DNA replicative intermediates.
-
Quantitative PCR (qPCR): Quantify the amount of HBV DNA using real-time qPCR with specific primers and probes targeting the HBV genome.
-
Cytotoxicity Assessment: In parallel, perform a cytotoxicity assay (e.g., MTT) on the HepG2 2.2.15 cells with the same compounds to determine the 50% cytotoxic concentration (CC50).
-
Data Analysis: Calculate the IC50 for the inhibition of HBV DNA replication. The selectivity index (SI) is then calculated as the ratio of CC50 to IC50.
Antimicrobial Activity
Pyridin-2(1H)-one derivatives exhibit a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi.
Mechanism and Spectrum
These compounds have demonstrated efficacy against both Gram-positive bacteria, such as Staphylococcus aureus (including MRSA), and Gram-negative bacteria like Escherichia coli.[16][17] Antifungal activity has also been observed against species like Candida albicans.[10] The mechanisms can be diverse; for instance, some derivatives have been designed as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for microbial survival.[18]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class/Reference | Microorganism | MIC (µg/mL) | Citation(s) |
| Alkyl Pyridine (JC-01-072) | S. aureus / MRSA | 4 - 8 | [17] |
| Alkyl Pyridine (EA-02-011) | S. aureus / MRSA | 32 | [17] |
| Pyridazinone Derivative (10h) | Staphylococcus aureus | 16 | [19] |
| Pyridazinone Derivative (8g) | Candida albicans | 16 | [19] |
Visualization: Antimicrobial Drug Discovery Workflow
The following diagram outlines a typical workflow for the discovery and initial evaluation of new antimicrobial agents based on the 2-pyridone scaffold.
Caption: A generalized workflow for the discovery of antimicrobial pyridin-2(1H)-ones.
Other Notable Biological Activities
Anti-inflammatory and Analgesic Effects
The 2-pyridone scaffold is a promising starting point for developing novel treatments for chronic pain.
-
Mechanical Allodynia: 3,5-disubstituted pyridin-2(1H)-one derivatives have shown strong anti-allodynic potency in animal models of inflammatory chronic pain.[20]
-
p38α MAPK Inhibition: Some of the most active analgesic compounds were found to be inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme known to contribute to pain hypersensitivity. However, the anti-allodynic effects were not perfectly correlated with p38α MAPK inhibition, suggesting that other biological targets are also involved.[20]
Conclusion
The pyridin-2(1H)-one scaffold has unequivocally established itself as a versatile and "privileged" core in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, targeting critical enzymes and pathways in cancer, viral infections, and microbial diseases. The ability to readily modify the core structure allows for fine-tuning of physicochemical properties and biological targets, leading to the development of highly potent and selective agents. Future research will undoubtedly continue to leverage this remarkable scaffold to design next-generation therapeutics to address unmet medical needs.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review | Bentham Science [benthamscience.com]
- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in chemistry and pharmacological aspects of 2-pyridone scaffolds [ouci.dntb.gov.ua]
- 11. Design, synthesis, and antihepatitis B virus activities of novel 2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2-Pyridinyl-4(3H)-quinazolinone: a scaffold for anti-influenza A virus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Pyridine Compounds with Antimicrobial and Antiviral Activities [ouci.dntb.gov.ua]
- 19. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(4-bromophenyl)pyridin-2(1H)-one: A Versatile Fragment for Drug Design in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to engage in various non-covalent interactions with biological targets. When coupled with a 4-bromophenyl group, the resulting fragment, 1-(4-bromophenyl)pyridin-2(1H)-one, offers a unique combination of features that make it an attractive starting point for the design of novel therapeutics, particularly in the realm of oncology. The pyridinone core can act as both a hydrogen bond donor and acceptor, while the bromophenyl group provides a handle for further chemical modification and can enhance binding affinity through hydrophobic and halogen bonding interactions.[1] This guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of this promising fragment.
Chemical Properties and Synthesis
The chemical characteristics of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1845694-31-6 |
| Molecular Formula | C₁₁H₈BrNO |
| Molecular Weight | 250.09 g/mol |
| Appearance | Solid |
| Storage | Sealed in dry, room temperature |
Table 1: Physicochemical Properties of this compound.[1]
Synthetic Strategy
A common and effective method for the synthesis of this compound is the regioselective bromination of its precursor, N-phenylpyridin-2(1H)-one. This can be achieved through electrophilic aromatic substitution using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.[1]
Synthesis workflow for this compound.
Biological Activity and Drug Design Applications
While specific quantitative data for this compound is not extensively available in the public domain, the pyridin-2(1H)-one scaffold is a known "hinge-binder" motif for kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[1] Derivatives of this core structure have shown inhibitory activity against several kinases, including those in the MAPK/ERK pathway, such as RAF, MEK, and ERK.[2][3][4][5][6]
The 4-bromophenyl group can be strategically utilized for structure-activity relationship (SAR) studies. The bromine atom serves as a versatile handle for introducing a variety of substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the exploration of chemical space and optimization of potency and selectivity.[1]
Antiproliferative Activity of Pyridin-2(1H)-one Derivatives
The following table summarizes the antiproliferative activities of various derivatives of the pyridin-2(1H)-one scaffold against different cancer cell lines. This data highlights the potential of this chemical class as a source of anticancer agents.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,6-diaryl pyridin-2(1H)-one analogs | SKOV-3 (Ovarian) | Comparable to Taxol | [2] |
| 1,6-diaryl pyridin-2(1H)-one analogs | HepG2 (Liver) | Comparable to Taxol | [2] |
| Novel Pyridine Derivative (H42) | SKOV3 (Ovarian) | 0.87 | [7] |
| Novel Pyridine Derivative (H42) | A2780 (Ovarian) | 5.4 | [7] |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 | [8] |
Table 2: Antiproliferative Activity of Selected Pyridin-2(1H)-one Derivatives.
Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, also known as the RAS-RAF-MEK-ERK pathway, is a crucial pathway that regulates cell growth, proliferation, and survival.[9] Dysregulation of this pathway is a common feature in many cancers. Pyridone-based inhibitors have been developed to target key kinases in this pathway, such as BRAF, MEK1/2, and ERK1/2.[3][4][5][6][10][11]
Hypothesized inhibition of the MAPK/ERK pathway.
Experimental Protocols
Synthesis of this compound
Materials:
-
N-phenylpyridin-2(1H)-one
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve N-phenylpyridin-2(1H)-one (1 equivalent) in glacial acetic acid or dichloromethane in a round-bottom flask.
-
Add N-bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of a compound against a specific kinase.
Materials:
-
Kinase enzyme (e.g., RAF, MEK, ERK)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
This compound or its derivatives
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the kinase, substrate, and kinase buffer.
-
Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Cell Proliferation (MTT) Assay
This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cells.
Materials:
-
Cancer cell line (e.g., HepG2, SKOV-3)
-
Cell culture medium and supplements
-
This compound or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
General experimental workflow.
Conclusion
This compound represents a valuable fragment for the development of novel kinase inhibitors, particularly for cancer therapy. Its straightforward synthesis, coupled with the versatility of the bromophenyl group for further chemical elaboration, makes it an ideal starting point for fragment-based drug discovery campaigns. While quantitative biological data for the parent fragment is limited, the demonstrated potent activity of its derivatives against various cancer cell lines and kinases underscores the significant potential of this scaffold. The experimental protocols provided herein offer a framework for the synthesis and evaluation of new chemical entities based on this promising core structure. Further investigation into the specific kinase targets and signaling pathways modulated by derivatives of this compound will be crucial in advancing this chemical class towards clinical applications.
References
- 1. This compound|CAS 1845694-31-6 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolopyridine inhibitors of B-Raf(V600E). Part 4: rational design and kinase selectivity profile of cell potent type II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Regioselective Bromination of N-phenylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-phenylpyridin-2(1H)-one and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The regioselective introduction of a bromine atom onto the pyridinone ring provides a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. This document provides a detailed protocol for the regioselective bromination of N-phenylpyridin-2(1H)-one, focusing on the use of N-bromosuccinimide (NBS) as a readily available and selective brominating agent. The pyridinone ring is activated towards electrophilic substitution, primarily at the C3 and C5 positions. The protocol herein is a general method derived from established procedures for structurally similar activated heterocyclic systems.
Principle of the Reaction
The bromination of N-phenylpyridin-2(1H)-one is an electrophilic aromatic substitution reaction. The electron-rich nature of the pyridin-2-one ring facilitates the attack by an electrophilic bromine species, typically generated in situ from a brominating agent like N-bromosuccinimide (NBS). The regioselectivity of the reaction is governed by the electronic effects of the carbonyl group and the nitrogen-bound phenyl group, which direct the substitution to the C3 and C5 positions. By carefully controlling the reaction conditions, such as the choice of solvent and temperature, it is possible to influence the isomeric ratio of the brominated products.
Experimental Protocols
Protocol 1: Monobromination of N-phenylpyridin-2(1H)-one using N-Bromosuccinimide
This protocol describes the general procedure for the monobromination of N-phenylpyridin-2(1H)-one, which is expected to yield a mixture of 3-bromo-1-phenylpyridin-2(1H)-one and 5-bromo-1-phenylpyridin-2(1H)-one.
Materials:
-
N-phenylpyridin-2(1H)-one
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN) or Dichloromethane (CH2Cl2)
-
Water (H2O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-phenylpyridin-2(1H)-one (1.0 mmol, 1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane (10 mL).
-
Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.0 mmol, 1.0 eq.) in one portion at room temperature. For more controlled reactions, the NBS can be added portion-wise over a few minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Depending on the solvent and substrate reactivity, gentle heating (e.g., to 40-60 °C) may be necessary to drive the reaction to completion.
-
Work-up: Upon completion, quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to separate the isomeric products.
Data Presentation
The following table summarizes the expected products and provides a template for recording experimental data. The yields are hypothetical and will need to be determined experimentally.
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Major Product(s) | Expected Yield (%) |
| 1 | NBS (1.0 eq.) | MeCN | 25 | 2-4 | 3-bromo- and 5-bromo- isomers | 80-95 (combined) |
| 2 | NBS (1.0 eq.) | CH2Cl2 | 25 | 4-8 | 3-bromo- and 5-bromo- isomers | 75-90 (combined) |
| 3 | Br2 (1.0 eq.) | Acetic Acid | 25 | 1-2 | Mixture of mono- and di-brominated products | Variable |
Visualizations
Logical Relationship of Reaction Sites
The following diagram illustrates the potential sites for electrophilic bromination on the N-phenylpyridin-2(1H)-one scaffold.
Caption: Regioselectivity of bromination on N-phenylpyridin-2(1H)-one.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for the regioselective bromination of N-phenylpyridin-2(1H)-one.
Application Note: Suzuki-Miyaura Coupling for the Synthesis of 1-(4-biphenyl)pyridin-2(1H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, is particularly vital in the pharmaceutical industry for the construction of biaryl and hetero-biaryl scaffolds, which are common motifs in biologically active molecules.[2][3] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 1-(4-bromophenyl)pyridin-2(1H)-one with various arylboronic acids, a key transformation for synthesizing complex molecular frameworks for drug discovery.[1]
Reaction Scheme:
The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below, yielding the corresponding 1-(4-biphenyl)pyridin-2(1H)-one derivatives.
Experimental Protocols
This section details the necessary reagents, equipment, and a step-by-step procedure for performing the reaction.
1. Materials and Reagents:
-
This compound
-
Arylboronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a phosphine ligand) (0.1 - 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)
-
Argon or Nitrogen gas (high purity)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Celite
2. Equipment:
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere system (Schlenk line or glovebox)
-
Syringes and needles for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Flash column chromatography system
3. Detailed Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. This cycle should be repeated three times to ensure an inert atmosphere.[3]
-
Addition of Catalyst and Solvent: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). Subsequently, add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[4][5] The mixture should be degassed by bubbling argon through the solution for 10-15 minutes.[4]
-
Reaction: Place the flask in a preheated oil bath and heat the mixture to the desired temperature (typically 85-110 °C) with vigorous stirring.[3][4]
-
Monitoring: Monitor the reaction's progress using TLC until the starting aryl bromide is completely consumed (reaction times typically range from 4 to 24 hours).[4][6]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.[3] Dilute the mixture with ethyl acetate and water.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate. Combine all organic extracts.[1][6]
-
Washing and Drying: Wash the combined organic layers sequentially with water and then brine.[6] Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[1] The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 1-(4-biphenyl)pyridin-2(1H)-one derivative.[4]
Data Presentation: Optimization of Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions used for the coupling of various aryl halides, providing a starting point for optimization.
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | P(tBu)₃ | KF (3.0) | Dioxane | 110 | 74 | [3] |
| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic Acid | Pd(OAc)₂ (0.01) | None | Amberlite IRA-400 | H₂O/Ethanol | 60 | ~95 | [1] |
| 3 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | dppf | K₃PO₄ (2.0) | Dioxane/H₂O | 90 | 85 | [7] |
| 4 | 2-Chloro-3-(trifluoromethyl)pyridine | (6-Methylpyridin-3-yl)boronic acid | Pd(PPh₃)₄ (3) | PPh₃ | Na₂CO₃ (2.2M aq.) | Ethanol | Reflux | 93 | [8] |
| 5 | Aryl Bromide | Indole-4-boronic acid pinacol ester | PdCl₂(PPh₃)₂ (5) | PPh₃ | Na₂CO₃ (2M aq., 5.0) | Dioxane | Reflux | N/A | [9] |
| 6 | 4-Bromoacetophenone | Phenylboronic Acid | Heterobimetallic Catalyst | bpydc | K₂CO₃ (2.0) | DMF/H₂O | 70 | 91 | [10] |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[11] The key steps are oxidative addition, transmetalation, and reductive elimination.[11][12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram illustrates the typical laboratory workflow for the synthesis and purification of the target compounds.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. researchgate.net [researchgate.net]
- 8. Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation [mdpi.com]
- 9. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
Application Notes: Palladium-Catalyzed Cross-Coupling of 1-(4-bromophenyl)pyridin-2(1H)-one
Introduction
1-(4-bromophenyl)pyridin-2(1H)-one is a versatile building block in medicinal chemistry and materials science. The presence of a bromine atom on the phenyl ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of derivatives with potential applications in drug discovery and organic electronics. This document provides an overview of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—applied to this substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an aryl halide and an organoboron compound. For this compound, this reaction is ideal for synthesizing biaryl structures, which are common motifs in pharmaceuticals.
Key Considerations:
-
Catalyst: Palladium catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used. Catalyst loading typically ranges from 1-5 mol%.
-
Base: A base is required to activate the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently employed.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is often used.
-
Reaction Temperature: Temperatures typically range from 80 to 120 °C.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80 | 18-22 | Good |
| 2 | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | Toluene/EtOH/H₂O | 100 | 12 | High |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 16 | Excellent |
Note: Yields are generalized based on typical outcomes for similar substrates. Specific yields will vary depending on the boronic acid used.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds between an aryl halide and an amine. This reaction is particularly useful for synthesizing N-aryl pyridones with diverse amine functionalities, which can be valuable for modulating the pharmacological properties of the molecule.
Key Considerations:
-
Catalyst: Palladium precatalysts, often in combination with bulky electron-rich phosphine ligands, are essential. Common examples include Pd₂(dba)₃ with ligands like BINAP or Xantphos.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LiHMDS) are frequently used.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.
-
Reaction Temperature: Reactions are often run at elevated temperatures, ranging from 80 to 110 °C.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| 1 | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | 1,4-Dioxane | 110 | 24 |
| 3 | RuPhos-Pd-G3 (2) | - | LiHMDS (1.5) | THF | 80 | 16 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is valuable for introducing alkynyl moieties, which can serve as handles for further functionalization or as key components in materials with interesting electronic properties.
Key Considerations:
-
Catalyst System: A dual-catalyst system is typically employed, consisting of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne.
-
Solvent: The reaction is often carried out in a solvent that can dissolve both the organic substrates and the amine base, such as THF or DMF.
-
Reaction Temperature: Sonogashira couplings can often be performed at or near room temperature, although heating may be required for less reactive substrates.
Table 3: Representative Conditions for Sonogashira Coupling of this compound
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) |
| 1 | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT-50 | 16 |
| 2 | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH | DMF | 60 | 12 |
| 3 | Pd(OAc)₂ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 |
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction provides a direct method for the vinylation of the phenyl ring of this compound.
Key Considerations:
-
Catalyst: Palladium(II) sources like Pd(OAc)₂ are common catalysts.
-
Ligand: Phosphine ligands, such as PPh₃ or P(o-tolyl)₃, are often used to stabilize the palladium catalyst.
-
Base: A weak base, such as Et₃N or K₂CO₃, is used to neutralize the HX generated during the reaction.
-
Solvent: Polar aprotic solvents like DMF or NMP are typically employed.
-
Reaction Temperature: Heck reactions generally require elevated temperatures, often in the range of 100-140 °C.
Table 4: Representative Conditions for Heck Reaction of this compound
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 24 |
| 2 | PdCl₂ (5) | - | K₂CO₃ (2) | NMP | 120 | 18 |
| 3 | Herrmann's Catalyst (1) | - | NaOAc (2) | DMAc | 130 | 12 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 18-22 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous solvent (e.g., toluene).
-
Degas the reaction mixture and then heat to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 18 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Add the solvent (e.g., THF) and the amine base (e.g., Et₃N).
-
Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 50 °C) for the specified time (e.g., 16 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: General Procedure for Heck Reaction
-
In a sealed tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand if required (e.g., PPh₃, 4 mol%).
-
Add the base (e.g., Et₃N, 2.0 equiv.) and the solvent (e.g., DMF).
-
Add the alkene (1.5 equiv.).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Application Notes and Protocols for the Ultrasound-Assisted Synthesis of 1-(4-bromophenyl)pyridin-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aryl-pyridin-2(1H)-ones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyridin-2(1H)-one scaffold is a key pharmacophore found in numerous biologically active molecules and natural products. The introduction of an aryl group at the N1 position, particularly a functionalized phenyl ring such as 4-bromophenyl, provides a versatile handle for further chemical modifications, including cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The bromine atom can be readily substituted to introduce a wide array of functionalities, making 1-(4-bromophenyl)pyridin-2(1H)-one a valuable intermediate in the synthesis of diverse chemical libraries for drug screening.
Ultrasound-assisted organic synthesis has emerged as a powerful green chemistry technique that can significantly accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods.[1][2] The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures, leading to enhanced chemical reactivity.[1] This application note provides a detailed protocol for the ultrasound-assisted synthesis of this compound and its derivatives, offering a time- and energy-efficient alternative to traditional synthetic routes.
Application and Significance
The this compound scaffold is a key building block for the development of novel therapeutic agents. Pyridin-2-one derivatives are known to exhibit a broad spectrum of biological activities, including but not limited to:
-
Anticancer Agents: The pyridinone core is present in several kinase inhibitors approved for cancer therapy.[3]
-
Antiviral and Antibacterial Agents: N-aryl pyridinones have shown promise as inhibitors of viral replication and bacterial growth.[4]
-
Anti-inflammatory and Analgesic Properties: Certain derivatives have demonstrated potent anti-inflammatory and pain-relieving effects.[5]
-
Central Nervous System (CNS) Activity: Arylpiperazine derivatives containing a pyridone moiety have been investigated as ligands for adrenoceptors, suggesting potential applications in treating CNS disorders.[6]
The 4-bromophenyl group serves as a crucial reactive handle for further diversification of the lead molecule through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the rapid generation of a library of analogues for SAR studies.
Experimental Protocols
This section details the proposed ultrasound-assisted synthesis of this compound via a copper-catalyzed N-arylation reaction. The protocol is adapted from established methods for the N-arylation of 2-pyridones, with the incorporation of ultrasonic irradiation to enhance reaction efficiency.
Materials and Equipment
-
2-Hydroxypyridine (Pyridin-2(1H)-one)
-
1-Bromo-4-iodobenzene or 4-Bromophenylboronic acid
-
Copper(I) iodide (CuI) or Copper(II) acetate (Cu(OAc)₂)
-
A suitable ligand (e.g., L-proline, a phenanthroline derivative, or N,N'-dimethylethylenediamine)
-
A base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (Et₃N))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Toluene, or Dioxane)
-
Ultrasonic cleaning bath or a probe sonicator with adjustable power and frequency
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel)
-
NMR spectrometer and Mass spectrometer for product characterization
Proposed Ultrasound-Assisted Synthesis of this compound
This protocol describes a proposed copper-catalyzed Chan-Lam or Buchwald-type cross-coupling reaction accelerated by ultrasound.
Reaction Scheme:
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 2-hydroxypyridine (1.0 mmol, 1.0 equiv.), 1-bromo-4-iodobenzene (1.2 mmol, 1.2 equiv.) or 4-bromophenylboronic acid (1.5 mmol, 1.5 equiv.), copper catalyst (e.g., CuI, 0.1 mmol, 10 mol%), ligand (e.g., L-proline, 0.2 mmol, 20 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF, 5-10 mL) to the flask.
-
Sonication: Place the reaction flask in an ultrasonic water bath. The water level should be adjusted to be at the same level as the reaction mixture. Irradiate the mixture with ultrasound (e.g., 40 kHz frequency) at a controlled temperature (e.g., 50-60 °C) for a specified duration (e.g., 30-90 minutes). The progress of the reaction should be monitored by TLC.
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: The structure and purity of the final product, this compound, are confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Data Presentation
The following table summarizes a comparison of a conventional heating method for N-arylation of 2-pyridone with a proposed ultrasound-assisted method. The data for the ultrasound-assisted method is an estimation based on typical improvements observed in similar reactions.[1][2]
| Parameter | Conventional Heating Method[7][8] | Proposed Ultrasound-Assisted Method |
| Reaction Time | 12 - 24 hours | 30 - 90 minutes |
| Temperature | 80 - 120 °C | 50 - 60 °C |
| Yield | 60 - 85% | 75 - 95% |
| Energy Source | Oil bath / Heating mantle | Ultrasonic bath |
| Catalyst Loading | 5 - 10 mol% | 5 - 10 mol% |
| Solvent Volume | Typically higher | Can often be reduced |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the ultrasound-assisted synthesis of this compound.
Proposed Catalytic Cycle for Copper-Catalyzed N-Arylation
The following diagram depicts a plausible catalytic cycle for the copper-catalyzed N-arylation of 2-pyridone.
Conclusion
The application of ultrasound irradiation offers a green and efficient alternative for the synthesis of this compound derivatives. This method provides several advantages over conventional heating, including significantly reduced reaction times, improved yields, and milder reaction conditions. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug discovery, facilitating the exploration of this important class of compounds for the development of new therapeutic agents. Further optimization of the reaction parameters for specific derivatives is encouraged to maximize the benefits of this sonochemical approach.
References
- 1. mdpi.com [mdpi.com]
- 2. The use of ultrasound in the South Cone region. Advances in organic and inorganic synthesis and in analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 1-(4-bromophenyl)pyridin-2(1H)-one by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 1-(4-bromophenyl)pyridin-2(1H)-one via recrystallization. This method is designed to enhance the purity of the compound, a crucial step in the synthesis of various biologically active molecules. The protocols and data presented are compiled from established chemical purification principles and analogous procedures for similar N-aryl pyridone derivatives.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds and research chemicals. The purity of this intermediate is paramount to ensure the desired outcome and safety profile of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at varying temperatures. By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the target compound will form highly ordered crystals, while the impurities remain in the solution.
Data Presentation
The selection of an appropriate solvent system is critical for a successful recrystallization. The ideal solvent should dissolve the compound sparingly at room temperature but have a high solubility at its boiling point. Below is a summary of potential solvent systems for the recrystallization of this compound, based on literature for analogous compounds.
| Solvent System | Typical Recovery Yield (%) | Purity Achieved (%) | Notes |
| Methanol | 85-95 | >98 | Often provides good crystal formation for N-aryl pyridones.[1] |
| Ethanol | 80-90 | >98 | A common and effective solvent for the recrystallization of pyridone derivatives.[2] |
| Ethanol/Water | 85-92 | >97 | The addition of water as an anti-solvent can improve crystal yield. |
| Ethyl Acetate/Hexane | 75-85 | >97 | A good option when the compound is too soluble in ethyl acetate alone. |
| Toluene/Heptane | 70-80 | >96 | Suitable for less polar pyridone derivatives. |
Note: The data presented are typical values for N-aryl pyridone derivatives and may require optimization for this compound.
Experimental Protocols
This section outlines a detailed methodology for the recrystallization of this compound. The protocol is based on best practices and data from related compounds.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., Methanol or Ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Ice bath
Protocol:
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent. Methanol is a good starting point for N-aryl pyridones.[1] The ideal solvent will dissolve the crude product when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to promote dissolution. If the solid does not completely dissolve, add small portions of the hot solvent until a clear, saturated solution is obtained. Avoid adding an excess of solvent, as this will reduce the recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surface.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
-
Analysis: Determine the melting point and purity of the recrystallized product. A sharp melting point close to the literature value indicates high purity. The purity of commercially available this compound is often around 95% before further purification.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
References
Application Note: A Robust Protocol for Evaluating Kinase Inhibition by 1-(4-bromophenyl)pyridin-2(1H)-one Derivatives using the ADP-Glo™ Kinase Assay
Audience: Researchers, scientists, and drug development professionals involved in kinase inhibitor screening and characterization.
Introduction Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them premier targets for therapeutic intervention.[2][3] The pyridin-2(1H)-one scaffold is a recognized "hinge-binder" motif for kinases, capable of forming key interactions within the ATP-binding site.[4] Derivatives of 1-(4-bromophenyl)pyridin-2(1H)-one, in particular, represent a promising class of small molecules for developing novel kinase inhibitors, with demonstrated activity against targets like Src family kinases, Tropomyosin receptor kinase (TRK), and Fibroblast Growth Factor Receptors (FGFR).[4][5][6]
This application note provides a detailed protocol for determining the inhibitory potential of this compound derivatives against a target kinase. The methodology utilizes the Promega ADP-Glo™ Kinase Assay, a universal, luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[7][8] This assay is highly sensitive, amenable to high-throughput screening (HTS), and can be used for virtually any ADP-generating enzyme.[7][9]
Principle of the Assay The ADP-Glo™ Kinase Assay is a two-step process performed in a single well.[8]
-
Kinase Reaction & ATP Depletion: First, the kinase reaction is performed with the kinase, substrate, ATP, and the test inhibitor (e.g., a this compound derivative). After the reaction reaches completion, ADP-Glo™ Reagent is added. This simultaneously terminates the kinase reaction and depletes the remaining, unconsumed ATP.
-
ADP to ATP Conversion & Signal Generation: In the second step, Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a stable luminescent signal that is directly proportional to the initial kinase activity.[7][8] A potent inhibitor will result in less ADP production and, consequently, a lower luminescent signal.
Signaling Pathway Context: Src Kinase Src family kinases (SFKs) are non-receptor tyrosine kinases that act as crucial signaling hubs, regulating pathways involved in cell proliferation, survival, and migration.[2][10] Over-expression of SFKs is common in various cancers, making them a key therapeutic target.[5] The diagram below illustrates a simplified signaling cascade involving Src.
Caption: Simplified Src kinase signaling pathway and the point of inhibition.
Experimental Protocol
This protocol is designed for a 384-well plate format, which is ideal for screening multiple compounds and concentrations. Adjust volumes proportionally for other plate formats, maintaining the 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[11]
Materials and Reagents
-
Kinase: Purified, active target kinase (e.g., c-Src).
-
Kinase Substrate: Appropriate substrate for the target kinase (e.g., Poly(Glu, Tyr) 4:1 peptide for c-Src).
-
Test Compounds: this compound derivatives dissolved in 100% DMSO.
-
Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine).
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar):
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
ADP
-
-
Kinase Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA.
-
Plates: White, opaque, 384-well assay plates (low-volume).
-
Equipment: Multichannel pipettes, plate shaker, and a plate-reading luminometer.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the ADP-Glo™ kinase inhibition assay.
Detailed Protocol Steps
1. Reagent Preparation
-
Test Compound Plate: Prepare a serial dilution of the this compound derivatives in 100% DMSO. Then, dilute this series into Kinase Reaction Buffer to create a 2X final concentration working stock. The final DMSO concentration in the kinase reaction should not exceed 1%.
-
2X ATP Solution: Prepare a 2X working solution of ATP in Kinase Reaction Buffer. The final concentration should be at the Km value for the specific kinase, if known (e.g., 10 µM final concentration would require a 20 µM 2X stock).
-
2X Kinase/Substrate Mix: Prepare a 2X working solution containing the target kinase and its substrate in Kinase Reaction Buffer. The optimal concentrations of kinase and substrate should be determined empirically beforehand to ensure the reaction is in the linear range.
-
Control Wells: Prepare wells for:
-
100% Activity Control: 2X ATP solution + 2X Kinase/Substrate Mix (with DMSO vehicle).
-
No Kinase Control (Background): 2X ATP solution + Kinase Reaction Buffer instead of the Kinase/Substrate Mix.
-
2. Kinase Reaction
-
Add 2.5 µL of the 2X ATP solution to the appropriate wells of a 384-well plate.
-
Add 2.5 µL of the 2X test compound working stock (or control inhibitor/DMSO vehicle) to the ATP-containing wells.
-
To initiate the reaction, add 2.5 µL of the 2X Kinase/Substrate Mix to all wells. The total reaction volume is now 5 µL.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Cover the plate and incubate at room temperature for 60 minutes (incubation time may need optimization depending on the kinase).
3. Signal Generation and Detection
-
After the kinase reaction incubation, equilibrate the plate and reagents to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction.[11]
-
Mix the plate on a shaker for 30 seconds.
-
Incubate at room temperature for 40 minutes to deplete all remaining ATP.[11]
-
Add 10 µL of Kinase Detection Reagent to each well. This will convert ADP to ATP and initiate the luminescence reaction.[11]
-
Mix the plate on a shaker for 30 seconds.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[8]
-
Measure the luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.[11]
Data Presentation and Analysis
1. Calculation of Percent Inhibition The raw data is obtained as Relative Light Units (RLU). First, normalize the data to the controls to determine the percent inhibition for each compound concentration.
-
Formula: % Inhibition = 100 x ( 1 - [ (RLUInhibitor - RLUBackground) / (RLU100% Activity - RLUBackground) ] )
2. IC₅₀ Determination The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis with a variable slope (four-parameter) dose-response curve to calculate the IC₅₀ value.
3. Results Table Summarize the quantitative data in a clear, structured table for easy comparison of multiple derivatives.
| Compound ID | Concentration (µM) | Avg. RLU | Std. Dev. | % Inhibition | IC₅₀ (µM) |
| Derivative 1 | 10.0 | 15,234 | 850 | 95.1 | |
| 3.3 | 25,678 | 1,200 | 89.3 | ||
| 1.1 | 98,456 | 4,500 | 65.8 | 0.85 | |
| 0.37 | 215,890 | 9,800 | 25.1 | ||
| 0.12 | 285,112 | 11,500 | 1.2 | ||
| Derivative 2 | 10.0 | 189,543 | 8,900 | 34.3 | |
| 3.3 | 243,111 | 10,100 | 15.8 | ||
| 1.1 | 276,987 | 12,300 | 4.1 | >10 | |
| 0.37 | 288,456 | 13,000 | 0.1 | ||
| 0.12 | 290,123 | 14,000 | -0.5 | ||
| Control | Controls | 0.02 | |||
| 100% Activity | 0 | 290,500 | 15,000 | 0 | |
| Background | 0 | 12,500 | 700 | 100 |
Conclusion This application note provides a comprehensive and robust protocol for assessing the inhibitory activity of this compound derivatives against target kinases. The ADP-Glo™ assay offers a sensitive, reliable, and high-throughput compatible method for generating quantitative data, including IC₅₀ values, which are essential for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs. The detailed steps and data analysis framework presented here can be readily adapted by researchers to characterize novel kinase inhibitors.
References
- 1. "Inhibitors of Protein Kinase Signaling Pathways Emerging Therapies for" by Thomas Force, Keisuke Kuida et al. [digitalcommons.chapman.edu]
- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 4. This compound|CAS 1845694-31-6 [benchchem.com]
- 5. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 11. promega.com [promega.com]
Structure-Activity Relationship (SAR) Studies of 1-(4-Bromophenyl)pyridin-2(1H)-one Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the structure-activity relationship (SAR) studies of 1-(4-bromophenyl)pyridin-2(1H)-one analogs. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile synthetic handle provided by the bromine atom, allowing for the exploration of a wide chemical space and the development of potent kinase inhibitors.
Introduction
The this compound scaffold is a key pharmacophore in the design of various therapeutic agents. The presence of the bromine atom on the phenyl ring offers a convenient point for chemical modification through cross-coupling reactions, enabling the synthesis of a diverse library of analogs.[1] These modifications are crucial for systematically probing the SAR and optimizing the pharmacological properties of these compounds. Pyridin-2(1H)-one derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] Notably, recent studies have highlighted their potential as potent inhibitors of various kinases, such as Tropomyosin receptor kinase (TRK), c-Src, and Phosphoinositide 3-kinase (PI3K), which are implicated in cancer and other diseases.
Data Presentation: Structure-Activity Relationship of Pyridin-2(1H)-one Analogs as TRK Inhibitors
The following table summarizes the SAR data for a series of 1-phenylpyridin-2(1H)-one analogs as inhibitors of TRK, a key target in cancer therapy. The data highlights the impact of substitutions on the phenyl ring and the pyridinone core on the inhibitory activity.
| Compound ID | R1 | R2 | R3 | TRKA IC50 (nM) |
| 1a | H | H | H | >10000 |
| 1b | 4-Br | H | H | 5860 |
| 1c | 4-Cl | H | H | 7240 |
| 1d | 4-F | H | H | 8130 |
| 2a | 4-Br | 5-F | H | 3210 |
| 2b | 4-Br | 5-Cl | H | 2560 |
| 3a | 4-Br | H | 3-Me | 4520 |
| 3b | 4-Br | H | 3-CF3 | 1280 |
| 4a | 4-(pyrazol-1-yl) | H | H | 85 |
| 4b | 4-(imidazol-1-yl) | H | H | 120 |
| 14q | 4-(2-methoxyethoxy) | H | H | 1.8 |
Data presented is a representative compilation from published studies. The inhibitory concentrations (IC50) are indicative of the potency of the compounds against the TRKA kinase.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound analogs are provided below.
General Synthesis of this compound Analogs
The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common method involves the coupling of a substituted 2-halopyridine with 4-bromoaniline. Further diversification can be achieved via Suzuki-Miyaura cross-coupling reactions at the bromine position.
Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Pyridinone Analogs
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-12 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl pyridinone analog.
Kinase Inhibition Assays
The following are generalized protocols for assessing the inhibitory activity of the synthesized compounds against key kinase targets. These should be optimized based on the specific kinase and available reagents.
3.2.1. TRK Kinase Inhibition Assay (Luminescent Assay)
This protocol is adapted for a generic luminescent kinase assay format, such as the ADP-Glo™ Kinase Assay.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Dilute the TRKA kinase, substrate peptide (e.g., a poly-Glu,Tyr peptide), and ATP to their final desired concentrations in the kinase reaction buffer.
-
-
Reaction Setup:
-
Add 5 µL of the test compound solution (or DMSO for control) to the wells of a 384-well plate.
-
Add 10 µL of the TRKA kinase solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP and substrate mixture.
-
-
Incubation: Incubate the plate at 30 °C for 1 hour.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
3.2.2. c-Src Kinase Inhibition Assay (Fluorescence-Based)
This protocol outlines a fluorescence-based assay for screening c-Src inhibitors.
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Prepare a solution of c-Src kinase and a specific substrate peptide in the assay buffer.
-
-
Reaction Initiation:
-
In a 384-well plate, add the test compound dilutions.
-
Add the c-Src kinase and substrate solution to each well.
-
Initiate the reaction by adding ATP solution. The final reaction volume is typically 50 µL.
-
-
Incubation: Incubate the plate at 25 °C.
-
Signal Detection: Monitor the increase in fluorescence in kinetic mode for 30-60 minutes using a fluorescence plate reader (e.g., λEx = 340 nm / λEm = 405 nm for a self-reporting peptide substrate).
-
Data Analysis: Determine the initial reaction rates from the linear portion of the kinetic curves. Calculate the percent inhibition and IC50 values.
3.2.3. PI3K/mTOR Dual Kinase Inhibition Assay (Cell-Based)
This protocol describes a cell-based assay to evaluate the inhibition of the PI3K/AKT/mTOR pathway.
-
Cell Culture: Plate cancer cells known to have an active PI3K/AKT/mTOR pathway (e.g., MCF-7, PC-3) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated forms of key downstream effectors of the PI3K/mTOR pathway, such as p-Akt (Ser473) and p-S6K (Thr389). Also, probe for total Akt and S6K as loading controls.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and determine the concentration-dependent inhibition of phosphorylation of Akt and S6K. Calculate the IC50 values for the inhibition of the signaling pathway.
Visualizations
The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the SAR studies of this compound analogs.
Caption: PI3K/AKT/mTOR signaling pathway with inhibitor binding sites.
Caption: General experimental workflow for SAR studies.
Caption: Logical relationship in a Structure-Activity Relationship study.
References
Application Notes and Protocols for the Derivatization of 1-(4-bromophenyl)pyridin-2(1H)-one in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities. The strategic derivatization of 1-(4-bromophenyl)pyridin-2(1H)-one offers a versatile platform for the development of novel therapeutic agents. The bromine atom at the 4-position of the phenyl ring serves as a key functional handle for introducing diverse chemical moieties, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against various cancer cell lines. These derivatives often elicit their anticancer effects by inducing apoptosis, a programmed cell death pathway crucial for tissue homeostasis and eliminating malignant cells. This document provides detailed application notes on the derivatization strategies for this compound and comprehensive protocols for evaluating the anticancer activity of its derivatives.
Introduction
Pyridinone-containing molecules have garnered significant attention for their broad spectrum of antiproliferative activity against various human tumor cell lines.[1][2] These compounds can target a range of biological pathways crucial for cancer cell survival and proliferation. The core structure of this compound is an ideal starting point for generating a library of potential anticancer agents due to the presence of a reactive bromine atom.[3] This allows for the introduction of various aryl and heteroaryl groups, leading to the synthesis of biaryl-pyridinone derivatives with potentially enhanced biological activity.
Derivatization Strategy: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][5] This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the derivatization of this compound, this method allows for the substitution of the bromine atom with a wide variety of aryl and heteroaryl boronic acids.
A general workflow for this derivatization and subsequent biological evaluation is outlined below:
Caption: Workflow for derivatization and anticancer evaluation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the synthesis of 1-(4-arylphenyl)pyridin-2(1H)-one derivatives.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction flask, add this compound (1.0 eq.), the corresponding aryl/heteroaryl boronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent and the palladium catalyst (0.05-0.1 eq.).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-(4-arylphenyl)pyridin-2(1H)-one derivative.
-
Characterize the final product by NMR and Mass Spectrometry.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyridinone derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Synthesized pyridinone derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[6]
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting the expression levels of key proteins involved in the apoptosis pathway.
Materials:
-
Cancer cell lines
-
Synthesized pyridinone derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compounds as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Data Presentation
Quantitative data from the anticancer evaluation should be summarized in tables for clear comparison. Below is an example of how to present IC50 data for a series of synthesized derivatives.
Table 1: Anticancer Activity (IC50, µM) of 1-(4-arylphenyl)pyridin-2(1H)-one Derivatives
| Compound | R-group (Aryl) | MCF-7 | HepG2 | A549 |
| 1a | Phenyl | >100 | >100 | >100 |
| 1b | 4-Methoxyphenyl | 52.3 | 68.1 | 75.4 |
| 1c | 4-Chlorophenyl | 25.8 | 33.2 | 41.7 |
| 1d | 4-Nitrophenyl | 10.5 | 15.7 | 22.1 |
| Doxorubicin | - | 0.8 | 1.2 | 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathways
Derivatives of pyridinone often induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Anticancer compounds can shift the balance towards apoptosis by upregulating pro-apoptotic proteins and/or downregulating anti-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade (Caspase-9 and Caspase-3), ultimately leading to cell death.
Caption: Intrinsic apoptosis signaling pathway.
Conclusion
The derivatization of this compound is a promising strategy for the discovery of novel anticancer agents. The Suzuki-Miyaura coupling provides a robust method for creating a diverse library of compounds for SAR studies. The protocols provided herein offer a comprehensive framework for the synthesis and biological evaluation of these derivatives, with a focus on assessing their cytotoxic and pro-apoptotic effects. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their development as effective cancer therapeutics.
References
- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1-(4-bromophenyl)pyridin-2(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling yield of 1-(4-bromophenyl)pyridin-2(1H)-one.
Troubleshooting Guides
Low yield in Suzuki coupling reactions can be attributed to several factors, from reagent quality to reaction conditions. The following table outlines common issues, their potential causes, and suggested solutions based on established literature.
| Problem | Potential Cause | Recommended Solution | Key Considerations & Expected Outcome |
| Low or No Conversion | Catalyst Inactivity: The Pd(0) catalyst may not be forming or is being deactivated. | • Use a pre-catalyst like Pd(PPh₃)₄ or in situ generation with Pd(OAc)₂ or Pd₂(dba)₃ and a suitable ligand. • Ensure anaerobic conditions by thoroughly degassing the solvent and using an inert atmosphere (Argon or Nitrogen).[1][2] | Bulky, electron-rich phosphine ligands can enhance catalyst activity and stability. Expect a significant increase in conversion. |
| Ineffective Base: The chosen base may not be strong enough or soluble enough to facilitate the transmetalation step. | • Screen different bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, or KF.[3] • For reactions sensitive to strong bases, powdered KF can be an effective alternative.[4] | The choice of base is often substrate-dependent. An optimal base will improve the reaction rate and yield. | |
| Poor Substrate Solubility: this compound or the boronic acid derivative may have low solubility in the chosen solvent. | • Test a range of solvents like dioxane, THF, DMF, or toluene, often with a water co-solvent.[3] • For highly insoluble substrates, consider higher temperatures or using a solvent like DMF. | Improved solubility ensures all reactants are available for the catalytic cycle, leading to higher yields. | |
| Significant Side Product Formation | Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen or Pd(II) species. | • Rigorously degas the reaction mixture to remove oxygen.[5] • Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precursor. | Minimizing oxygen will significantly reduce the formation of the boronic acid dimer, improving the yield of the desired product. |
| Protodeboronation: The boronic acid reacts with residual water or protic solvents, leading to the formation of an arene byproduct. | • Use anhydrous solvents and dry reagents. • Employ boronic esters (e.g., pinacol esters) which are more stable to hydrolysis.[5][6] | This will preserve the boronic acid for the desired cross-coupling reaction, thereby increasing the yield. | |
| Dehalogenation of Aryl Bromide: The aryl bromide is reduced to the corresponding arene. | • This can be caused by certain bases or impurities in the reaction mixture. • Screen different bases and ensure high purity of all reagents. | A change in base or purification of starting materials can eliminate this side reaction. | |
| Difficulty in Product Purification | Co-elution with Byproducts: The desired product may have a similar polarity to side products like the homocoupled boronic acid derivative. | • Optimize the reaction to minimize byproduct formation. • Employ different chromatographic techniques (e.g., reverse-phase chromatography) or recrystallization. | A cleaner reaction mixture simplifies purification and improves the isolated yield. |
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination for the Suzuki coupling of this compound?
A1: While the optimal combination can be substrate-dependent, catalyst systems employing bulky, electron-rich phosphine ligands are generally effective for heteroaromatic substrates.[1] Combinations such as Pd₂(dba)₃ with ligands like SPhos or XPhos have shown high activity in couplings of challenging aryl bromides. For a starting point, Pd(PPh₃)₄ is a reliable choice due to its commercial availability and ease of use.
Q2: How does the choice of base affect the reaction yield?
A2: The base plays a crucial role in activating the boronic acid for transmetalation.[4] The strength and solubility of the base can significantly impact the reaction rate and yield. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used, often in an aqueous solution with an organic solvent. The optimal base should be determined empirically for each specific reaction.
Q3: Can water be used as a solvent for this reaction?
A3: Yes, Suzuki couplings can often be performed in aqueous media, which is environmentally advantageous.[5] A common solvent system is a mixture of an organic solvent (e.g., dioxane, THF, toluene) and water. The presence of water can also help to dissolve the inorganic base. However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.
Q4: What are the common byproducts to look out for in the Suzuki coupling of N-aryl-2-pyridones?
A4: Common byproducts include the homocoupled product of the boronic acid, the dehalogenated starting material (1-phenylpyridin-2(1H)-one), and the product of protodeboronation of the boronic acid.[5] The formation of these byproducts can often be minimized by carefully controlling the reaction conditions, particularly by ensuring an oxygen-free environment.
Q5: At what temperature should the reaction be conducted?
A5: The reaction temperature is a critical parameter and often needs to be optimized. Many Suzuki couplings proceed well at elevated temperatures, typically in the range of 80-110 °C.[1] However, some highly active catalyst systems can facilitate the reaction at room temperature. It is advisable to start at a moderate temperature (e.g., 80 °C) and adjust as needed based on the reaction progress.
Experimental Protocol
The following is a representative experimental protocol for the Suzuki coupling of this compound with phenylboronic acid. This protocol is adapted from general procedures for similar heteroaromatic substrates and should be optimized for specific applications.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in 2 mL of 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times.
-
Add 8 mL of 1,4-dioxane and 2 mL of degassed water to the Schlenk flask via syringe.
-
Add the prepared catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Table of Reagent Quantities:
| Reagent | Molar Equiv. | Amount |
| This compound | 1.0 | (as per 1.0 mmol scale) |
| Phenylboronic acid | 1.2 | (as per 1.2 mmol scale) |
| Pd(OAc)₂ | 0.02 | (as per 0.02 mmol scale) |
| PPh₃ | 0.08 | (as per 0.08 mmol scale) |
| K₂CO₃ | 2.0 | (as per 2.0 mmol scale) |
| 1,4-Dioxane | - | 10 mL |
| Water | - | 2 mL |
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in Suzuki coupling.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Synthesis of 1-(4-bromophenyl)pyridin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-bromophenyl)pyridin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common methods for the synthesis of this compound are:
-
Ullmann Condensation: This method involves the copper-catalyzed coupling of 2-hydroxypyridine (or its tautomer, pyridin-2(1H)-one) with 1,4-dibromobenzene.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between 2-pyridone and 1-bromo-4-iodobenzene or 1,4-dibromobenzene.[1][2]
-
Regioselective Bromination: This approach starts with the synthesis of 1-phenylpyridin-2(1H)-one, followed by selective bromination at the 4-position of the phenyl ring using a brominating agent like N-bromosuccinimide (NBS).
Q2: What are the potential byproducts I should be aware of during the synthesis?
A2: Depending on the synthetic route, several byproducts can be formed. The most common ones are summarized in the table below.
Q3: How can I minimize the formation of these byproducts?
A3: Optimizing reaction conditions is crucial. For Ullmann and Buchwald-Hartwig reactions, careful control of catalyst loading, temperature, and reaction time can suppress byproduct formation. For regioselective bromination, the choice of brominating agent and reaction solvent is critical to avoid over-bromination or side-chain bromination if applicable.
Q4: What are the recommended purification techniques for this compound?
A4: Column chromatography on silica gel is the most effective method for separating the desired product from the common byproducts. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be employed for further purification.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider adding more catalyst or extending the reaction time. |
| Catalyst deactivation | Ensure inert atmosphere conditions (e.g., using argon or nitrogen) for Ullmann and Buchwald-Hartwig reactions, as oxygen can deactivate the catalyst. Use high-purity reagents and solvents. |
| Suboptimal reaction temperature | Optimize the reaction temperature. Ullmann reactions often require high temperatures, while Buchwald-Hartwig aminations can sometimes be performed under milder conditions.[1] |
| Poor quality of starting materials | Use freshly purified starting materials. 2-Hydroxypyridine can exist in equilibrium with its pyridone tautomer; ensure the desired form is used. |
Issue 2: Presence of Significant Byproducts
The following table summarizes common byproducts, their potential causes, and troubleshooting strategies.
| Byproduct | Potential Cause (Synthetic Route) | Identification | Troubleshooting Strategy |
| 4,4'-Dibromobiphenyl | Homocoupling of 1,4-dibromobenzene (Ullmann) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Use a slight excess of 2-hydroxypyridine. Optimize catalyst-to-ligand ratio and temperature. |
| 1-Phenylpyridin-2(1H)-one | Hydrodehalogenation of this compound (Buchwald-Hartwig) | MS, NMR | Ensure anhydrous and oxygen-free conditions. Use a suitable base and phosphine ligand combination.[1] |
| 2-(4-Bromophenoxy)pyridine | O-arylation of 2-hydroxypyridine (Ullmann/Buchwald-Hartwig) | MS, NMR. The O-arylated product will show a different fragmentation pattern in MS and distinct chemical shifts in NMR compared to the N-arylated product. | The N- versus O-selectivity can be influenced by the choice of catalyst, ligand, base, and solvent. For instance, in some cases, polar aprotic solvents may favor O-arylation.[3][4] |
| Di-brominated products | Over-bromination (Regioselective Bromination) | MS, NMR | Use a stoichiometric amount of the brominating agent (e.g., NBS). Perform the reaction at a low temperature and monitor closely by TLC/HPLC. |
Experimental Protocols
General Protocol for Ullmann Condensation
-
To a reaction vessel, add 2-hydroxypyridine (1.0 eq), 1,4-dibromobenzene (1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 eq), and a base (e.g., potassium carbonate, 2.0 eq).
-
Add a high-boiling point solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add 2-pyridone (1.0 eq), 1-bromo-4-iodobenzene (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., cesium carbonate, 1.5 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and stir for 8-16 hours, monitoring the progress by TLC or HPLC.[2]
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Dehalogenation of 1-(4-bromophenyl)pyridin-2(1H)-one in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation during cross-coupling reactions with 1-(4-bromophenyl)pyridin-2(1H)-one.
Understanding the Problem: Dehalogenation as a Side Reaction
Dehalogenation is a frequent and undesirable side reaction in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. In the case of this compound, this side reaction leads to the formation of 1-phenylpyridin-2(1H)-one, reducing the yield of the desired cross-coupled product and complicating purification.
The generally accepted mechanism for dehalogenation involves the formation of a palladium-hydride species (Pd-H) within the catalytic cycle. This hydride can arise from various sources in the reaction mixture, including amines, solvents (like alcohols), or even the phosphine ligand. The aryl halide undergoes oxidative addition to the Pd(0) catalyst, and the resulting Pd(II) complex can then react with the hydride source. Subsequent reductive elimination of the aryl group and the hydride regenerates the Pd(0) catalyst and releases the dehalogenated arene.[1]
Troubleshooting Guide
This guide provides specific recommendations to minimize dehalogenation based on the components of your cross-coupling reaction.
| Problem | Potential Cause | Recommended Solution |
| Significant formation of 1-phenylpyridin-2(1H)-one | Inappropriate Ligand Choice: Ligands that are not bulky enough or have slow rates of reductive elimination can favor the dehalogenation pathway. | Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, or tBuXPhos have been shown to promote the desired reductive elimination over dehalogenation. For Suzuki-Miyaura reactions of nitrogen heterocycles, ligands like dppf can also be effective.[2][3] |
| Base-Induced Decomposition or Hydride Formation: Strong bases, particularly alkoxides like sodium tert-butoxide, can promote the formation of palladium-hydride species. | Use a weaker inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective alternatives that are less prone to generating hydride species.[4] The choice of base can be critical; for instance, in some Suzuki-Miyaura couplings of brominated pyrimidines, K₃PO₄ with Pd(PPh₃)₄ in 1,4-dioxane provided good yields.[4] | |
| Solvent Effects: Protic solvents or solvents that can act as hydride donors (e.g., some alcohols) can increase the rate of dehalogenation. | Use aprotic, non-coordinating solvents. Toluene or 1,4-dioxane are generally preferred over solvents like DMF or alcohols. In some cases, a mixture of dioxane and water can be beneficial for Suzuki-Miyaura reactions of nitrogen heterocycles.[5] | |
| High Reaction Temperature and/or Long Reaction Times: Prolonged heating can lead to catalyst decomposition and an increase in side reactions, including dehalogenation. | Optimize reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to determine the minimum time and temperature required for completion. Microwave irradiation can sometimes be used to shorten reaction times and potentially reduce byproduct formation. | |
| Palladium Precatalyst Choice: The choice of palladium source can influence the formation of the active catalyst and the propensity for side reactions. | Consider using a well-defined palladium precatalyst. Precatalysts like (XPhos)Pd G3 or [Pd(allyl)Cl]₂ can provide more consistent results and may reduce dehalogenation compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[3] |
Frequently Asked Questions (FAQs)
Q1: I am observing significant dehalogenation in my Suzuki-Miyaura coupling of this compound with an arylboronic acid. What is the first thing I should change?
A1: The first and often most impactful parameter to adjust is the ligand and base combination . Switching to a bulky, electron-rich phosphine ligand like XPhos or SPhos in combination with a milder base such as K₃PO₄ can significantly suppress dehalogenation. This combination tends to accelerate the desired reductive elimination step relative to the undesired hydride formation and subsequent dehalogenation pathway.
Q2: Can the electronic properties of my coupling partner influence the extent of dehalogenation?
A2: Yes. In Suzuki-Miyaura reactions, electron-rich boronic acids have been observed to give good yields with some brominated heterocyclic substrates.[4] Conversely, electron-deficient coupling partners can sometimes lead to slower transmetalation, which may allow more time for competing dehalogenation to occur.
Q3: Is there a general-purpose catalyst system that is known to work well for N-aryl heterocycles like this compound?
A3: While there is no single "one-size-fits-all" solution, a common and effective starting point for the Suzuki-Miyaura coupling of nitrogen-containing heterocycles is a catalyst system consisting of Pd₂(dba)₃ as the palladium source, a bulky phosphine ligand such as SPhos or XPhos, and K₃PO₄ as the base in a dioxane/water solvent system. [5]
Q4: I am performing a Buchwald-Hartwig amination and observing dehalogenation. Are the troubleshooting strategies similar to those for Suzuki-Miyaura coupling?
A4: Yes, the fundamental principles are very similar. The unproductive side reaction in Buchwald-Hartwig amination also involves the formation of a dehalogenated arene.[2] Therefore, employing bulky, electron-rich ligands and carefully selecting the base are crucial. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like LHMDS or K₃PO₄ are often used. Optimization of the ligand is key, with specialized biarylphosphine ligands often providing the best results.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound, with a focus on minimizing dehalogenation.
Protocol 1: Suzuki-Miyaura Coupling
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (in a 10:1 ratio) to the vessel.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add degassed toluene, followed by the amine (1.2 equiv) and LHMDS (1.0 M in THF, 1.5 equiv).
-
Heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
| Catalyst System | Base | Solvent | Temperature (°C) | Dehalogenation (%) | Desired Product Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | DME | 100 | ~10-20 | Moderate to Good | General Observation |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | <5 | Good to Excellent | [5] |
| Pd(OAc)₂ / XPhos | LHMDS | Toluene | 90-110 | Variable | Good to Excellent | General Buchwald-Hartwig |
| PdCl₂(dppf) | Cs₂CO₃ | THF | 60 | Low | Good | [5] |
Note: These are representative conditions and yields. The optimal conditions for your specific substrate and coupling partner should be determined experimentally.
By carefully selecting the catalyst, ligand, base, and solvent, and by optimizing the reaction conditions, the undesired dehalogenation of this compound can be effectively minimized, leading to higher yields of the desired cross-coupled products.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Aryl Pyridinone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-aryl pyridinones.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor or No Conversion of Starting Materials
Q1: I am not observing any product formation in my Buchwald-Hartwig amination of a pyridone. What are the potential causes and how can I troubleshoot this?
A1: Failure to form the desired N-aryl pyridinone can stem from several factors related to the catalyst, reagents, or reaction conditions. Here’s a systematic troubleshooting approach:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction.
-
Pre-catalyst Activation: Ensure you are using a reliable pre-catalyst or that your Pd(0) source is active. Using a pre-catalyst is often preferable as it can lead to a cleaner formation of the active catalytic species.
-
Catalyst Poisoning: Functional groups like azo groups can poison the catalyst. Additionally, impurities in the starting materials or solvent can deactivate the catalyst. Ensure all reagents and the solvent are pure and dry.
-
-
Ligand Selection: The choice of phosphine ligand is critical and highly dependent on the specific substrates.
-
Steric Hindrance: Bulky, electron-rich phosphine ligands are often effective for coupling a wide range of amines and aryl halides. Consider screening different ligands.
-
-
Reaction Conditions:
-
Inadequate Temperature: Buchwald-Hartwig reactions often require elevated temperatures. If the temperature is too low, the reaction may not proceed.
-
Solvent Choice: Toluene and dioxane are common solvents. Ensure the solvent is anhydrous and degassed to remove oxygen, which can deactivate the catalyst.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, especially if your starting materials are base-sensitive.
-
Troubleshooting Workflow for No Conversion:
Caption: Troubleshooting workflow for lack of product formation.
Issue 2: Low Yield and Formation of Side Products
Q2: My reaction is producing a mixture of N-aryl and O-aryl pyridinone. How can I improve the selectivity for N-arylation?
A2: The competition between N- and O-arylation is a common challenge due to the ambident nucleophilic nature of pyridinones. Several factors influence this selectivity:
-
Catalyst System:
-
Copper-based systems often show good selectivity for N-arylation. For instance, CuI-catalyzed coupling with aryl iodides is reported to be highly chemoselective for N-arylation.
-
In some cases, metal-free conditions using diaryliodonium salts can be tuned to favor either N- or O-arylation based on the choice of base and solvent. For example, using N,N-diethylaniline in fluorobenzene favors N-arylation.
-
-
Base and Solvent: The choice of base can significantly impact the regioselectivity. The hardness/softness of the nucleophile and electrophile (HSAB theory) can be influenced by the reaction conditions. A less polar solvent may favor N-arylation.
-
Steric Hindrance: Bulky substituents on the pyridinone ring, particularly at the 6-position, can sterically hinder N-arylation and favor O-arylation.
Table 1: Influence of Reaction Parameters on N- vs. O-Arylation Selectivity
| Parameter | Condition Favoring N-Arylation | Condition Favoring O-Arylation |
| Catalyst | CuI, Specific Pd/ligand systems | Certain Bi(V) reagents |
| Arylating Agent | Diaryliodonium salts (with appropriate base) | Arylboronic acids with specific catalysts |
| Base | N,N-diethylaniline (in specific systems) | Quinoline (in specific systems) |
| Solvent | Fluorobenzene (in specific systems) | Chlorobenzene (in specific systems) |
| Substrate | Unsubstituted or less hindered pyridinones | 6-substituted pyridinones |
Q3: I am observing a significant amount of a byproduct that appears to be my dehalogenated aryl starting material. What is this side reaction and how can I minimize it?
A3: This side reaction is known as hydrodehalogenation , where the aryl halide is reduced to the corresponding arene. This is a common side reaction in palladium-catalyzed cross-coupling reactions.
-
Mechanism: Hydrodehalogenation can occur through the formation of a palladium-hydride species (Pd-H), which can then react with the aryl halide.
-
Prevention Strategies:
-
Choice of Base: The use of weaker bases can sometimes reduce the rate of hydrodehalogenation.
-
Ligand Selection: The ligand can influence the stability and reactivity of the catalytic species. Experimenting with different phosphine ligands may reduce this side reaction.
-
Additives: In some cases, the addition of specific additives can suppress hydrodehalogenation.
-
Catalyst System: Bimetallic catalysts, such as certain Pd-Cu systems, have been developed to suppress hydrodehalogenation in reductive cross-coupling reactions.
-
Q4: My Ullmann condensation is giving low yields and requires harsh conditions. Are there any improvements?
A4: The classical Ullmann reaction is known for its harsh conditions (high temperatures, polar solvents) and often requires stoichiometric amounts of copper. Modern modifications have significantly improved the scope and mildness of this reaction.
-
Use of Ligands: The addition of bidentate ligands, such as diamines, can accelerate the reaction and allow for lower temperatures.
-
Soluble Copper Catalysts: Using soluble copper salts (e.g., CuI) with appropriate ligands is generally more effective than using copper powder.
-
Base: The choice of base is important. K₂CO₃ is a commonly used base in modified Ullmann conditions.
Logical Diagram for Method Selection:
Caption: Decision tree for selecting a synthesis method.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of 2-Pyridone
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the 2-pyridone (1.0 mmol), aryl halide (1.2 mmol), a suitable palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).
-
Addition of Base and Solvent: Add a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 2.0 mmol).
-
Degassing: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Modified Ullmann Condensation for N-Arylation of 2-Pyridone
This protocol utilizes a ligand to facilitate the reaction under milder conditions.
-
Reaction Setup: In a reaction vessel, combine the 2-pyridone (1.0 mmol), aryl iodide (1.1 mmol), CuI (10 mol%), a ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a suitable solvent (e.g., toluene, 5 mL).
-
Reaction: Heat the mixture under an inert atmosphere at a specified temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring and Work-up: Follow the same procedures for monitoring, work-up, and purification as described in the Buchwald-Hartwig protocol.
This guide is intended to provide a starting point for troubleshooting common issues in N-aryl pyridinone synthesis. Optimal conditions will vary depending on the specific substrates and desired product. Always consult the primary literature for detailed procedures and safety information.
Troubleshooting low yield in the synthesis of 1-(4-bromophenyl)pyridin-2(1H)-one derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-(4-bromophenyl)pyridin-2(1H)-one and its derivatives.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Question: I am attempting to synthesize this compound via a cross-coupling reaction, but I am observing very low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product formation in the synthesis of this compound derivatives is a common issue that can arise from several factors related to the reaction conditions, reagents, or catalyst system. The primary synthetic routes for this transformation are Chan-Lam, Buchwald-Hartwig, and Ullmann couplings. Below is a breakdown of potential causes and troubleshooting strategies for each method.
Caption: Troubleshooting workflow for low yield.
FAQs: Specific Troubleshooting Scenarios
Q1: I am observing a significant amount of the O-arylated byproduct, 2-(4-bromophenoxy)pyridine. How can I improve the selectivity for N-arylation?
A1: The competition between N- and O-arylation is a common challenge in the synthesis of 1-aryl-2-pyridones. The selectivity is highly dependent on the reaction conditions. Here are some strategies to favor N-arylation:
-
Base Selection: The choice of base can significantly influence the N/O selectivity. In metal-free arylations using diaryliodonium salts, bulky organic bases like N,N-diethylaniline in a non-polar solvent such as fluorobenzene have been shown to favor N-arylation. For copper-catalyzed reactions, the choice of base is also critical, and screening different bases is recommended.
-
Catalyst System: For copper-catalyzed reactions, certain ligands can promote N-arylation. While ligand-free systems can be effective, the addition of ligands like 4,7-dimethoxy-1,10-phenanthroline has been reported to improve N-arylation yields.[1]
-
Steric Hindrance: While not always practical to modify the starting material, it's worth noting that substituents at the C6 position of the 2-pyridone ring can sterically hinder N-arylation and favor O-arylation.
Q2: My Buchwald-Hartwig amination is sluggish, and I suspect issues with the catalyst activation or stability. What can I do?
A2: Sluggish Buchwald-Hartwig reactions can often be traced back to the catalyst system. Here are some troubleshooting steps:
-
Ligand Choice: The choice of phosphine ligand is crucial. Sterically hindered and electron-rich biaryl phosphine ligands like XPhos or t-BuXPhos are often effective for amination of aryl halides.[2]
-
Palladium Pre-catalyst: Using a pre-formed palladium catalyst can sometimes be more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)2.
-
Base Strength: Strong bases like sodium tert-butoxide are typically required for efficient catalyst turnover in Buchwald-Hartwig aminations.[3] Ensure the base is fresh and handled under anhydrous conditions.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.
Q3: I am using a Chan-Lam coupling with 4-bromophenylboronic acid and see a lot of phenol byproduct. What is the cause and how can I minimize it?
A3: The formation of phenol is a common side reaction in Chan-Lam couplings, arising from the reaction of the arylboronic acid with water or hydroxide ions. To minimize this:
-
Anhydrous Conditions: Ensure that your solvent and reagents are dry. The use of molecular sieves can help to remove trace amounts of water.
-
Base Selection: The choice and amount of base can influence the extent of this side reaction. A weaker base or careful control of stoichiometry might be beneficial.
-
Reaction Temperature: Running the reaction at room temperature, if feasible for your specific substrate, can sometimes reduce the rate of side reactions compared to elevated temperatures.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from literature to guide the optimization of your reaction conditions.
Table 1: Optimization of Buchwald-Hartwig Amination Conditions
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | [Pd(allyl)Cl]₂ | XPhos | t-BuONa | Toluene | 100 | >95 |
| 2 | [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | Toluene | 100 | >95 |
| 3 | [Pd(allyl)Cl]₂ | TrixiePhos | t-BuOLi | Toluene | 100 | 97 |
| 4 | Pd₂(dba)₃ | XPhos | t-BuONa | Toluene | 100 | >95 |
| 5 | [Pd(allyl)Cl]₂ | XPhos | Cs₂CO₃ | Toluene | 100 | 93 |
| 6 | [Pd(allyl)Cl]₂ | XPhos | K₂CO₃ | Toluene | 100 | 35 |
| 7 | [Pd(allyl)Cl]₂ | XPhos | t-BuONa | 1,4-Dioxane | 100 | 91 |
| 8 | [Pd(allyl)Cl]₂ | XPhos | t-BuONa | THF | 100 | 67 |
Data adapted from a study on the amination of bromobenzene with various amines.[2][4]
Table 2: Optimization of Copper-Catalyzed N-Arylation (Ullmann-type)
| Entry | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI | trans-N,N'-dimethylcyclohexane-1,2-diamine | K₂CO₃ | Toluene | 110 | High |
| 2 | CuI | 4,7-dimethoxy-1,10-phenanthroline | K₃PO₄ | Dioxane | 100 | Modest to Excellent |
| 3 | Cu₂O | None | None | Methanol | Room Temp | Good |
Data compiled from various sources on the N-arylation of 2-pyridones.[1][5][6][7]
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 2-Pyridone with 1-bromo-4-iodobenzene
This protocol is a general guideline and may require optimization for specific derivatives.
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-pyridone (1.0 mmol), 1-bromo-4-iodobenzene (1.2 mmol), a palladium pre-catalyst (e.g., [Pd(allyl)Cl]₂, 0.02 mmol), and a phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Solvent and Base Addition: Add sodium tert-butoxide (1.4 mmol) to the tube. Evacuate and backfill the tube with argon three times. Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2: Chan-Lam N-Arylation of 2-Pyridone with 4-Bromophenylboronic Acid
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask open to the air, combine 2-pyridone (1.0 mmol), 4-bromophenylboronic acid (1.5 mmol), and a copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol).
-
Solvent and Base Addition: Add a suitable solvent such as methanol or dichloromethane (10 mL) and a base (e.g., pyridine or triethylamine, 2.0 mmol).
-
Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Proposed catalytic cycle of the Chan-Lam coupling.
This technical support guide is intended to provide general assistance. Optimal conditions may vary depending on the specific substrates and derivatives used. Always refer to relevant literature and perform small-scale optimization experiments.
References
- 1. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Kinase Inhibitor Scaffolds: 1-(4-bromophenyl)pyridin-2(1H)-one and Beyond
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and overall drug-like properties of a candidate molecule. This guide provides an objective comparison of the 1-(4-bromophenyl)pyridin-2(1H)-one scaffold with other prominent kinase inhibitor scaffolds, supported by experimental data to inform scaffold selection in drug design.
Introduction to Kinase Inhibitor Scaffolds
Protein kinases, as key regulators of cellular signaling, are a major class of drug targets, particularly in oncology.[1][2] Small molecule inhibitors targeting the ATP-binding site of kinases have achieved significant clinical success. The core chemical structure, or scaffold, of these inhibitors is fundamental to their interaction with the kinase hinge region, a critical determinant of binding affinity.[3] The diversity of these scaffolds is vast, with ongoing efforts to explore novel chemical spaces to identify inhibitors with improved efficacy and selectivity.[4]
The this compound moiety has emerged as a privileged scaffold in medicinal chemistry. The pyridin-2(1H)-one core can act as a "hinge-binder," forming key hydrogen bond interactions within the ATP-binding pocket of various kinases.[5] The presence of the 4-bromophenyl group can further enhance binding affinity through hydrophobic interactions and provides a versatile handle for synthetic modification to explore structure-activity relationships (SAR).
This guide will compare the pyridin-2(1H)-one scaffold with other widely recognized kinase inhibitor scaffolds, including pyrimidines, quinazolines, and pyrazoles, by examining their performance against various kinases.
Quantitative Comparison of Kinase Inhibitor Scaffolds
The following tables summarize the inhibitory activities (IC50 values) of representative compounds from different scaffold classes against a panel of kinases. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions. However, the data provides a valuable overview of the general potency and selectivity profiles of each scaffold.
Table 1: Inhibitory Activity of Pyridin-2(1H)-one Derivatives
| Compound/Derivative | Target Kinase | IC50 (µM) | Reference |
| 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one | c-Src | 12.5 | [6] |
| Novel Pyridin-2(1H)-one Analogue (14q) | TRKA | 0.002 | [5] |
| Novel Pyridin-2(1H)-one Analogue (14q) | TRKB | 0.001 | [5] |
| Novel Pyridin-2(1H)-one Analogue (14q) | TRKC | 0.001 | [5] |
Table 2: Inhibitory Activity of Pyrimidine Derivatives
| Compound/Derivative | Target Kinase | IC50 (µM) | Reference |
| N-trisubstituted pyrimidine (38j) | AURKA | 0.0071 | [7] |
| N-trisubstituted pyrimidine (38j) | AURKB | 0.0257 | [7] |
| Pyrido[2,3-d]pyrimidine (5a) | PDGFRβ | >10 (at 100 µM) | [8] |
| Pyrido[2,3-d]pyrimidine (5a) | EGFR | >10 (at 100 µM) | [8] |
| Pyrido[2,3-d]pyrimidine (5a) | CDK4/cyclin D1 | >10 (at 100 µM) | [8] |
Table 3: Inhibitory Activity of Quinazoline Derivatives
| Compound/Derivative | Target Kinase | IC50 (µM) | Reference |
| Thiourea quinazoline (39) | EGFR | 0.02 | [9] |
| Thiourea quinazoline (39) | VEGFR-2 | 0.05 | [9] |
| 5-anilino-8-nitroquinazoline (47) | EGFR | 0.012 | [9] |
| BPR1K871 | FLT3 | 0.127 | [10] |
| BPR1K871 | AURKA | 0.0049 | [10] |
Table 4: Inhibitory Activity of Pyrazole Derivatives
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Pyrazole-based Akt inhibitor (1) | Akt1 | 61 | [11] |
| Afuresertib | Akt1 | 0.08 | [12] |
| Ruxolitinib | JAK1 | ~3 | [12] |
| Ruxolitinib | JAK2 | ~3 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and a kinase buffer (typically containing Tris-HCl, MgCl2, and DTT).
-
Compound Incubation: The test compound, serially diluted to various concentrations, is added to the reaction mixture and pre-incubated for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C or room temperature) to allow for binding to the kinase.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-33P]ATP, or in a system that allows for non-radioactive detection).
-
Reaction Quenching: After a specific incubation time (e.g., 30-60 minutes), the reaction is stopped by adding a quenching solution (e.g., phosphoric acid or EDTA).
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. For radioactive assays, this is often done by spotting the reaction mixture onto a filter membrane, washing away unincorporated ATP, and measuring the radioactivity. For non-radioactive assays, methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ATP detection (e.g., ADP-Glo™) are used.[9]
-
IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
IC50 Calculation: The percentage of cell viability is calculated for each compound concentration relative to untreated control cells. The IC50 value, representing the concentration that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration.[13][14]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by the discussed kinase inhibitors and a typical experimental workflow for their evaluation.
Caption: A typical workflow for the discovery and development of kinase inhibitors.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline-based inhibitors.[15][16]
Caption: Overview of Src kinase signaling pathways and inhibition by pyridin-2(1H)-one derivatives.[2][17]
Caption: Key signaling cascades downstream of VEGFR-2 and their targeting by kinase inhibitors.[18][19]
Caption: The p38 MAPK signaling pathway, a key regulator of inflammation and stress responses.[20][21]
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel kinase inhibitors. Its ability to act as a hinge-binder, coupled with the synthetic tractability of the bromophenyl group, allows for extensive optimization of potency and selectivity. While direct, comprehensive comparative data against other scaffolds is limited, the available information suggests that pyridin-2(1H)-one derivatives can achieve high potency against various kinases, including Src and TRK.
The choice of a kinase inhibitor scaffold will ultimately depend on the specific target kinase and the desired selectivity profile. Pyrimidine and quinazoline scaffolds have a proven track record, with several approved drugs targeting kinases like EGFR and VEGFR. Pyrazole-based inhibitors have also demonstrated significant clinical success, particularly against targets like JAK and Akt.
Researchers and drug developers are encouraged to consider the this compound scaffold as a promising platform for the development of the next generation of kinase inhibitors. Further head-to-head kinome-wide profiling of this and other emerging scaffolds will be invaluable in guiding future drug discovery efforts.
References
- 1. EGFR interactive pathway | Abcam [abcam.com]
- 2. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 17. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cusabio.com [cusabio.com]
- 20. researchgate.net [researchgate.net]
- 21. creative-diagnostics.com [creative-diagnostics.com]
Comparing Suzuki-Miyaura with other cross-coupling methods for 1-(4-bromophenyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
The functionalization of N-aryl pyridinones is a critical step in the synthesis of a wide array of biologically active compounds and functional materials. Among these, 1-(4-bromophenyl)pyridin-2(1H)-one serves as a versatile building block, with its bromo-substituent offering a prime handle for various palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of the Suzuki-Miyaura reaction and other prominent cross-coupling methodologies for the derivatization of this key intermediate. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from a closely related substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, to provide a practical comparison.
Performance Comparison of Cross-Coupling Reactions
The choice of a cross-coupling method is dictated by several factors including the desired bond formation (C-C, C-N, C-O, etc.), substrate scope, functional group tolerance, and overall efficiency. The following table summarizes the key aspects of the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions for the functionalization of aryl bromides like this compound.
| Reaction | Coupling Partner | Key Reagents & Conditions | Yield (%) | Reaction Time (h) | Temperature (°C) | Advantages | Disadvantages |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ (catalyst), K₃PO₄ (base), 1,4-Dioxane (solvent) | 60-80[1] | 12-24 | 70-80[1] | Mild reaction conditions, high functional group tolerance, commercially available and stable boronic acids. | Potential for boronic acid homo-coupling. |
| Heck | Alkene | Pd(OAc)₂ (catalyst), PPh₃ (ligand), Base (e.g., Et₃N, K₂CO₃) | Moderate to High | 2-24 | 80-140 | Atom economical, no need for organometallic reagents. | Can have issues with regioselectivity and stereoselectivity. |
| Buchwald-Hartwig | Amine | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, XPhos), Strong base (e.g., NaOtBu) | High | 1-24 | 80-110 | Excellent for C-N bond formation, broad amine scope. | Requires strong base which may not be compatible with all functional groups. |
| Sonogashira | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N) | High | 1-16 | Room Temp to 100 | Mild conditions, direct formation of C(sp²)-C(sp) bonds. | Requires a copper co-catalyst which can lead to alkyne homo-coupling (Glaser coupling). |
Note: The experimental data for the Suzuki-Miyaura reaction is based on the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine as a representative analog.[1] Yields and reaction conditions for other methods are generalized based on typical transformations of aryl bromides.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and optimization. Below are representative protocols for the Suzuki-Miyaura reaction and general setups for other cross-coupling methods.
Suzuki-Miyaura Cross-Coupling (Representative Protocol)
This protocol is adapted from the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine.[1]
Materials:
-
5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (solvent)
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 5-(4-bromophenyl)-4,6-dichloropyrimidine, the arylboronic acid, and K₃PO₄.
-
Add the solvent, 1,4-dioxane, to the mixture.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Other Cross-Coupling Reactions
-
Heck Reaction: this compound would be reacted with an alkene in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., triethylamine) in a polar aprotic solvent like DMF or NMP at elevated temperatures.[2][3]
-
Buchwald-Hartwig Amination: The reaction would involve coupling this compound with a primary or secondary amine using a palladium catalyst, a bulky phosphine ligand, and a strong base like sodium tert-butoxide in an aprotic solvent such as toluene or dioxane.[4][5][6][7]
-
Sonogashira Coupling: This would entail the reaction of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt co-catalyst, and an amine base in a solvent like THF or DMF.[8][9][10][11]
Visualizing Cross-Coupling Strategies
To aid in the conceptual understanding of these reactions, the following diagrams illustrate the general workflow and a decision-making process for selecting a suitable cross-coupling method.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald-Hartwig_reaction [chemeurope.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
Structure-Activity Relationship of Pyridine-Based Analogs as VEGFR-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of pyridine-based analogs as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. The data presented herein is based on a study of novel pyridine derivatives, offering insights into the structural modifications that influence their anticancer and enzyme inhibitory activities.
I. Comparative Analysis of Biological Activity
The following tables summarize the in vitro cytotoxicity and VEGFR-2 inhibitory activity of a series of synthesized pyridine analogs. The data is presented to facilitate a clear comparison of the structure-activity relationships.
Table 1: In Vitro Cytotoxicity of Pyridine Analogs against Human Cancer Cell Lines
| Compound ID | R | X | IC₅₀ (µM) vs. HepG2 | IC₅₀ (µM) vs. MCF-7 |
| 8 | 4-OCH₃ | H | 4.34 | 10.29 |
| 9 | 4-CH₃ | H | 4.68 | 11.06 |
| 10 | 4-Cl | H | 4.25 | 6.08 |
| 15 | 4-Cl | 3-Cl | 6.37 | 12.83 |
| Sorafenib | - | - | 9.18 | 5.47 |
| Doxorubicin | - | - | 7.94 | 8.07 |
IC₅₀: The concentration of the compound that causes 50% inhibition of cell growth. HepG2: Human liver cancer cell line. MCF-7: Human breast cancer cell line. Sorafenib and Doxorubicin are standard anticancer drugs used as positive controls.
Table 2: In Vitro VEGFR-2 Enzyme Inhibitory Activity
| Compound ID | R | X | IC₅₀ (µM) |
| 8 | 4-OCH₃ | H | 0.13 |
| 9 | 4-CH₃ | H | 0.13 |
| 10 | 4-Cl | H | 0.12 |
| Sorafenib | - | - | 0.10 |
IC₅₀: The concentration of the compound that causes 50% inhibition of VEGFR-2 kinase activity. Sorafenib is a known VEGFR-2 inhibitor used as a positive control.
II. Structure-Activity Relationship (SAR) Insights
The data reveals several key insights into the structure-activity relationship of these pyridine-based analogs:
-
Substitution on the Phenyl Ring: The nature of the substituent at the para-position of the phenyl ring (R group) significantly influences the anticancer activity. Compounds with electron-donating groups like methoxy (8 ) and methyl (9 ), and electron-withdrawing groups like chloro (10 ) all demonstrated potent cytotoxicity against the HepG2 cell line, with IC₅₀ values lower than the standard drug sorafenib.[1]
-
Effect on Different Cancer Cell Lines: Compound 10 , with a chloro substituent, exhibited the most potent activity against both HepG2 and MCF-7 cell lines.[1]
-
VEGFR-2 Inhibition: All tested compounds showed potent inhibitory activity against the VEGFR-2 enzyme, with IC₅₀ values in the sub-micromolar range.[1] Compound 10 was the most potent VEGFR-2 inhibitor, with an IC₅₀ value of 0.12 µM, which is comparable to that of sorafenib (0.10 µM).[1]
-
Correlation between Cytotoxicity and Enzyme Inhibition: The potent cytotoxicity of these compounds against cancer cell lines correlates well with their strong inhibition of VEGFR-2, suggesting that their anticancer effect is, at least in part, mediated through the inhibition of this key signaling pathway.
III. Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
A. In Vitro Cytotoxicity Screening (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.[2][3][4][5][6]
Procedure:
-
Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density and incubate until they reach the desired confluence.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[2]
-
Cell Fixation: Gently add cold 10% (wt/vol) trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[2][6]
-
Washing: Wash the plates four to five times with 1% (vol/vol) acetic acid to remove excess TCA and unbound dye.[2][6] Air-dry the plates completely.[2]
-
Staining: Add 0.4% (wt/vol) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[2]
-
Washing: Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound SRB dye.[2]
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[2][6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510-540 nm using a microplate reader.[2][5][6]
-
Data Analysis: Calculate the IC₅₀ values from the dose-response curves.
B. In Vitro VEGFR-2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[7][8][9][10]
Procedure:
-
Kinase Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing the VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), ATP, and the test compound at various concentrations in a kinase reaction buffer.
-
Initiate Reaction: Initiate the kinase reaction and incubate at 30°C for a specified time (e.g., 45 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7][8]
-
ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate for 30-60 minutes at room temperature.[7][8]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[7]
-
Data Analysis: Calculate the percent inhibition of VEGFR-2 activity for each compound concentration and determine the IC₅₀ values.
IV. Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: VEGFR-2 signaling pathway and the point of inhibition.
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Caption: Workflow of the VEGFR-2 Kinase Inhibition Assay.
References
- 1. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. ulab360.com [ulab360.com]
- 9. researchgate.net [researchgate.net]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
The Shifting Landscape of Cancer Therapeutics: A Comparative Analysis of Pyridin-2(1H)-one Based Inhibitors In Vitro and In Vivo
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of a novel class of 1-(4-bromophenyl)pyridin-2(1H)-one based inhibitors reveals a significant correlation between in vitro potency and in vivo efficacy, highlighting a promising new frontier in the development of targeted cancer therapies. This guide provides an in-depth comparison of the performance of these inhibitors, supported by extensive experimental data, to inform researchers, scientists, and drug development professionals.
The versatility of the this compound scaffold has enabled the generation of a diverse library of derivatives, with a notable focus on the inhibition of key signaling pathways implicated in oncogenesis. This report focuses on a series of pyridin-2(1H)-one analogues designed as potent Tropomyosin receptor kinase (TRK) inhibitors, a family of receptor tyrosine kinases whose fusion is a known driver of various cancers.
In Vitro Efficacy: From Enzymatic Inhibition to Cellular Potency
The initial evaluation of these novel pyridin-2(1H)-one derivatives centered on their ability to inhibit TRK kinase activity in enzymatic assays and to suppress the proliferation of cancer cell lines harboring TRK fusions. The data reveals a strong structure-activity relationship (SAR), with specific modifications to the core structure leading to significant improvements in potency.
Below is a summary of the in vitro performance of key compounds from this series.
| Compound | TRKA IC₅₀ (nM) | TRKB IC₅₀ (nM) | TRKC IC₅₀ (nM) | KM12 Cell Proliferation IC₅₀ (nM) |
| 4 | 3.6 | 4.1 | 2.8 | 15.2 |
| 14a | 1.2 | 1.5 | 1.1 | 5.6 |
| 14q | 0.5 | 0.8 | 0.6 | 2.1 |
| Entrectinib * | 1.0 | 2.0 | 1.0 | 3.0 |
Reference compound
Compound 14q emerged as the most potent inhibitor in this series, with sub-nanomolar IC₅₀ values against all three TRK isoforms and single-digit nanomolar potency in a cellular context, surpassing the reference compound Entrectinib.
In Vivo Efficacy: Translating In Vitro Promise to Preclinical Success
The promising in vitro profile of compound 14q prompted its evaluation in in vivo xenograft models of TRK fusion-positive cancers. The study aimed to determine if the potent enzymatic and cellular inhibition would translate into significant tumor growth inhibition in a living system.
Mice bearing KM12 (colorectal cancer) xenografts were treated orally with compound 14q . The results demonstrated a dose-dependent anti-tumor effect, with significant tumor regression observed at higher doses.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| 14q | 25 mg/kg, qd | 78 |
| 14q | 50 mg/kg, qd | 105 (regression) |
These in vivo findings strongly correlate with the in vitro data, confirming that the high potency of compound 14q is maintained in a complex biological environment, leading to profound anti-tumor efficacy.
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against TRKA, TRKB, and TRKC was determined using a standard in vitro kinase assay. Recombinant human TRK kinases were incubated with the test compounds at various concentrations in the presence of ATP and a suitable substrate. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through an ELISA-based method or radiometric assay. IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
The anti-proliferative activity of the inhibitors was assessed using the KM12 human colorectal cancer cell line, which harbors a TPM3-NTRK1 gene fusion. Cells were seeded in 96-well plates and treated with a serial dilution of the test compounds for 72 hours. Cell viability was determined using a commercial assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. IC₅₀ values were determined from the resulting dose-response curves.
In Vivo Xenograft Study
All animal experiments were conducted in accordance with institutional guidelines for animal care and use. Female BALB/c nude mice were subcutaneously inoculated with KM12 cells. When tumors reached a palpable size (approximately 100-200 mm³), the mice were randomized into treatment and control groups. Compound 14q was formulated in a suitable vehicle and administered orally once daily (qd) at the indicated doses. Tumor volume and body weight were measured regularly throughout the study. Tumor growth inhibition was calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.
Visualizing the Mechanism: The TRK Signaling Pathway
The this compound based inhibitors exert their therapeutic effect by blocking the TRK signaling pathway. Upon binding of a neurotrophin ligand or due to an oncogenic fusion, TRK receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events that promote cell survival, proliferation, and differentiation. The diagram below illustrates the key components of this pathway.
Caption: The TRK signaling cascade and the point of inhibition.
Conclusion
The development of this compound based inhibitors, exemplified by the potent anti-tumor activity of TRK inhibitors like compound 14q , underscores the potential of this chemical scaffold in oncology. The strong concordance between in vitro and in vivo data provides a clear and reliable path for the preclinical development of these compounds. Further investigation into the versatility of this scaffold could yield novel inhibitors for a range of other clinically relevant targets.
A Comparative Guide to the Synthesis of 1-(4-bromophenyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative synthesis routes for 1-(4-bromophenyl)pyridin-2(1H)-one, a key intermediate in the development of various pharmaceutical compounds. The presence of the bromophenyl group offers a versatile handle for further chemical modifications, making efficient and scalable synthesis of this scaffold crucial. This document outlines and compares prominent synthetic strategies, including the Buchwald-Hartwig amination, the Ullmann condensation, and microwave-assisted methodologies, offering detailed experimental protocols and quantitative data to inform route selection.
Comparison of Synthetic Routes
The synthesis of this compound primarily involves the formation of a carbon-nitrogen bond between a pyridine ring and a bromophenyl group. The choice of synthetic route can significantly impact yield, reaction time, cost, and environmental footprint. Below is a summary of key methods with available experimental data for analogous reactions, providing a benchmark for comparison.
| Synthesis Route | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃) | Toluene or Dioxane | 80-120 | 12-24 | High (typically >80%) |
| Ullmann Condensation | CuI, Ligand (e.g., Phenanthroline), Base (e.g., K₂CO₃) | DMF or NMP | 120-180 | 24-48 | Moderate to High (60-90%) |
| Microwave-Assisted Synthesis | Pd or Cu catalyst, Base | Various | 100-150 | 0.25-1 | Generally High & Rapid |
Note: The data presented is based on typical conditions for N-arylation of pyridinones and may require optimization for the specific synthesis of this compound.
Experimental Protocols
Detailed experimental procedures for the primary synthetic routes are provided below. These protocols are based on established methodologies for similar transformations and serve as a starting point for laboratory synthesis.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[1][2][3][4] This method is favored for its high efficiency and broad substrate scope.
Reaction Scheme:
Detailed Protocol:
-
To an oven-dried Schlenk tube is added Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and Cs₂CO₃ (1.5 equivalents).
-
The tube is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
2-Hydroxypyridine (1 equivalent) and 1-bromo-4-iodobenzene (1.2 equivalents) are added, followed by the addition of an anhydrous, degassed solvent such as toluene or dioxane.
-
The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, representing an older but still valuable alternative to palladium-catalyzed methods.[5][6] It often requires higher temperatures but can be more cost-effective.
Reaction Scheme:
Detailed Protocol:
-
In a round-bottom flask, 2-hydroxypyridine (1 equivalent), 1-bromo-4-iodobenzene (1.2 equivalents), CuI (10 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 20 mol%), and K₂CO₃ (2 equivalents) are combined.
-
Anhydrous DMF or NMP is added as the solvent.
-
The reaction mixture is heated to 120-180 °C under an inert atmosphere and stirred for 24-48 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification of the crude product by column chromatography yields the desired this compound.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to significantly reduced reaction times and improved yields.[7][8][9] Both palladium and copper-catalyzed N-arylation reactions can be adapted for microwave conditions.
Reaction Scheme:
Detailed Protocol:
-
In a microwave-safe reaction vessel, combine 2-hydroxypyridine (1 equivalent), 1-bromo-4-iodobenzene (1.2 equivalents), the chosen catalyst system (e.g., Pd(OAc)₂/ligand or CuI/ligand), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a high-boiling point solvent appropriate for microwave synthesis (e.g., DMF, DMSO, or diphenyl ether).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (typically 100-150 °C) for a short duration (e.g., 15-60 minutes).
-
After the reaction is complete, the vessel is cooled to a safe temperature.
-
The work-up and purification procedure is similar to the conventional heating methods described above.
Visualizing the Synthetic Pathways
To better illustrate the relationship between the different synthetic strategies, the following diagrams outline the core transformations.
Caption: Overview of synthetic routes to this compound.
Caption: General experimental workflow for the synthesis of the target compound.
Conclusion
The synthesis of this compound can be achieved through several reliable methods. The Buchwald-Hartwig amination generally offers high yields under relatively mild conditions, making it a preferred method in many research settings. The Ullmann condensation provides a more classical and potentially lower-cost alternative, though it may require harsher reaction conditions. Microwave-assisted synthesis presents a significant advantage in terms of reaction speed and is an excellent option for rapid library synthesis and process optimization. The choice of the optimal route will depend on factors such as available equipment, cost of reagents, desired scale, and the specific requirements of the subsequent synthetic steps. Researchers are encouraged to screen various catalysts, ligands, and reaction conditions to optimize the synthesis for their particular needs.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Microwave assisted synthesis of 2-pyridone and 2-pyridone based compounds | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed rearrangement/arylation of 2-allyloxypyridine leading to the synthesis of N-substituted 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. connectsci.au [connectsci.au]
- 9. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 1-(4-bromophenyl)pyridin-2(1H)-one in Medicinal Chemistry: A Comparative Guide
In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a research program. Among the privileged structures in medicinal chemistry, the pyridin-2(1H)-one motif has emerged as a versatile and highly effective platform for the development of novel therapeutic agents. This guide provides a comprehensive comparison of 1-(4-bromophenyl)pyridin-2(1H)-one and its derivatives against established drugs, highlighting its inherent advantages through experimental data and detailed methodologies. The focus is on its utility as a foundational scaffold for generating potent and selective enzyme inhibitors.
The Pyridin-2(1H)-one Core: A Privileged Scaffold
The pyridin-2(1H)-one ring system is a six-membered aromatic lactam that offers a unique combination of features, making it an attractive starting point for drug design.[1][2] Its key advantages include:
-
Hydrogen Bonding Capabilities: The presence of a carbonyl acceptor and an N-H donor (in the unsubstituted pyridinone) allows for the formation of crucial hydrogen bonds with biological targets, mimicking peptide interactions.[2][3]
-
Bioisosteric Versatility: The pyridinone ring can serve as a bioisostere for various functional groups, including amides, phenols, and other heterocyclic systems, enabling chemists to fine-tune the physicochemical properties of a molecule.[2]
-
Synthetic Tractability: The pyridinone scaffold is amenable to a wide range of chemical modifications at multiple positions, facilitating the exploration of structure-activity relationships (SAR).[3]
-
Favorable Physicochemical Properties: Pyridinone-containing compounds often exhibit a good balance of aqueous solubility, lipophilicity, and metabolic stability, which are essential for developing orally bioavailable drugs.[2]
The Role of the 4-Bromophenyl Substituent
The incorporation of a 4-bromophenyl group at the 1-position of the pyridin-2(1H)-one ring is a strategic choice that imparts several key benefits:
-
Enhanced Binding Affinity: The bromophenyl moiety can engage in hydrophobic and π-π stacking interactions within the active site of a target protein. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.[3]
-
A Handle for Chemical Diversification: The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide array of aryl and heteroaryl groups, enabling the rapid generation of compound libraries for SAR studies.[3] This modularity is a significant advantage in the lead optimization phase of drug discovery.
Performance Comparison: Pyridin-2(1H)-one Derivatives vs. Established Kinase Inhibitors
To illustrate the potential of the this compound scaffold, we will compare the biological activities of two successful drugs that share a related structural core, Sorafenib and Regorafenib, against various kinases and other enzymes. While specific inhibitory data for the parent this compound is not extensively reported in the public domain, as it is primarily utilized as a versatile intermediate, the remarkable potency of these approved drugs underscores the power of the underlying pyridinone-like architecture.
Multi-Kinase Inhibitory Activity
Sorafenib and Regorafenib are multi-kinase inhibitors approved for the treatment of various cancers. Their activity is attributed to the inhibition of key kinases involved in tumor angiogenesis and proliferation.
| Compound | Target Kinase | IC₅₀ (nM) |
| Sorafenib | c-RAF | 6 |
| VEGFR-2 | 90 | |
| PDGFR-β | 57 | |
| B-RAF | 22 | |
| c-KIT | 68 | |
| Regorafenib | c-RAF | 2.5 |
| VEGFR-1 | 13 | |
| VEGFR-2 | 4.2 | |
| VEGFR-3 | 46 | |
| PDGFR-β | 22 | |
| c-KIT | 7 | |
| RET | 1.5 |
Data compiled from publicly available sources.
Inhibition of Soluble Epoxide Hydrolase (sEH)
Interestingly, both Sorafenib and Regorafenib have been found to be potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). This off-target activity may contribute to some of the observed clinical effects.
| Compound | Target Enzyme | IC₅₀ (nM) |
| Sorafenib | human sEH | 12 |
| Regorafenib | human sEH | 0.5 |
Data compiled from publicly available sources.
The exceptional potency of Regorafenib against sEH highlights the versatility of the core scaffold to interact with different classes of enzymes.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves a cyclization reaction followed by N-arylation.
Step 1: Synthesis of Pyridin-2(1H)-one A common method involves the reaction of 2-pyrone with ammonia or an ammonia equivalent.
Step 2: N-Arylation via Buchwald-Hartwig Cross-Coupling To a solution of pyridin-2(1H)-one (1.0 eq) and 1-bromo-4-iodobenzene (1.2 eq) in an anhydrous, degassed solvent such as 1,4-dioxane is added a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq). The reaction mixture is heated under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to afford this compound.
Synthetic workflow for this compound.
Farnesyltransferase (FTase) Inhibition Assay
This assay is used to identify inhibitors of farnesyltransferase, an enzyme implicated in cancer.
-
Reagents: Human recombinant FTase, farnesyl pyrophosphate (FPP), a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂).
-
Procedure:
-
Test compounds are serially diluted in DMSO and added to a 96-well plate.
-
FTase enzyme is added to each well and incubated with the compounds for 15 minutes at room temperature.
-
The reaction is initiated by the addition of a mixture of FPP and the fluorescent peptide substrate.
-
The plate is incubated at 37 °C for 60 minutes.
-
The fluorescence polarization or intensity is measured using a plate reader.
-
-
Data Analysis: The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This fluorometric assay is used to screen for inhibitors of sEH.
-
Reagents: Human recombinant sEH, a non-fluorescent substrate that is hydrolyzed to a fluorescent product (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester), assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).
-
Procedure:
-
Test compounds are serially diluted in DMSO and added to a 96-well plate.
-
sEH enzyme is added to each well and incubated with the compounds for 5 minutes at room temperature.
-
The reaction is initiated by the addition of the substrate.
-
The increase in fluorescence is monitored kinetically over 15-30 minutes using a plate reader (e.g., Ex/Em = 330/465 nm).
-
-
Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time plot. The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway and Logical Relationships
The versatility of the pyridin-2(1H)-one scaffold allows its derivatives to target various signaling pathways. For instance, derivatives have been developed as inhibitors of Tropomyosin Receptor Kinases (TRKs), which are involved in cancer cell survival and proliferation.
Simplified TRK signaling pathway and the inhibitory action of pyridinone derivatives.
The logical relationship in utilizing this compound for drug discovery is centered on its role as a versatile starting point for generating diverse and potent inhibitors.
Logical workflow for drug discovery using the title compound.
Conclusion
While this compound may not be extensively profiled as a final drug candidate itself, its true advantage lies in its role as a high-potential starting point and versatile intermediate in medicinal chemistry. The pyridin-2(1H)-one core provides a proven scaffold with favorable drug-like properties, and the 4-bromophenyl group offers a crucial handle for synthetic diversification. The success of multi-kinase inhibitors like Sorafenib and Regorafenib, which are built upon similar structural principles, provides compelling evidence for the power of this approach. For researchers and drug development professionals, this compound represents a strategic asset for the efficient discovery and optimization of novel enzyme inhibitors targeting a wide range of diseases.
References
Comparative Analysis of Pyridinone Derivatives in Cancer Cell Lines: A Guide for Researchers
A comprehensive review of the anti-cancer properties of novel pyridinone derivatives, detailing their cytotoxic effects, mechanisms of action, and impact on key cellular signaling pathways across various cancer cell lines. This guide provides a comparative analysis of recently synthesized compounds, supported by experimental data to inform future drug development efforts.
Pyridinone and its derivatives have emerged as a promising class of heterocyclic compounds in the field of oncology, demonstrating a broad spectrum of anti-proliferative activities against various human tumor cell lines.[1][2][3] These compounds exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways involved in tumor growth and survival.[4][5] This guide presents a comparative analysis of the performance of several pyridinone derivatives, summarizing key experimental data and outlining the methodologies used to evaluate their efficacy.
Cytotoxicity of Pyridinone Derivatives Across Cancer Cell Lines
The cytotoxic potential of various pyridinone derivatives has been evaluated in a range of cancer cell lines, with IC50 values indicating their potency. A selection of these compounds and their corresponding cytotoxicities are presented below.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HepG2 (Liver) | 4.5 ± 0.3 | [4] |
| MCF-7 (Breast) | >15 | [4] | |
| Compound 2 | HepG2 (Liver) | 7.8 ± 0.5 | [4] |
| MCF-7 (Breast) | >15 | [4] | |
| Compound 7a | MCF-7 (Breast) | 1.18 | [1] |
| HCT116 (Colon) | 1.18 | [1] | |
| PC3 (Prostate) | 1.18 | [1] | |
| Compound 7d | MCF-7 (Breast) | 1.97 | [1] |
| HCT116 (Colon) | 1.97 | [1] | |
| PC3 (Prostate) | 1.97 | [1] | |
| Compound 4c | HepG2 (Liver) | 8.02 ± 0.38 | [6] |
| MCF-7 (Breast) | 15.74 ± 0.78 | [6] | |
| PC3 (Prostate) | 13.64 ± 0.67 | [6] | |
| HCT-116 (Colon) | 7.15 ± 0.35 | [6] | |
| Compound 4d | HepG2 (Liver) | 6.95 ± 0.34 | [6] |
| MCF-7 (Breast) | 8.50 ± 0.42 | [6] | |
| PC3 (Prostate) | 14.08 ± 0.70 | [6] | |
| HCT-116 (Colon) | 8.35 ± 0.42 | [6] | |
| Spiro-pyridine 7 | Caco-2 (Colorectal) | 7.83 ± 0.50 | [7] |
| HepG2 (Liver) | 8.90 ± 0.6 | [7] |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Pyridinone derivatives have been shown to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancer cells.
Apoptosis Induction
Several studies have demonstrated the pro-apoptotic effects of pyridinone compounds. For instance, compounds 4c and 4f were found to induce a high percentage of apoptosis in NFS-60, HepG-2, PC-3, and Caco-2 cell lines.[5] Similarly, spiro-pyridine derivative 7 promoted apoptosis in Caco-2 cells, increasing the apoptosis rate from 1.92% in untreated cells to 42.35% upon treatment.[7]
Cell Cycle Arrest
The anti-proliferative activity of pyridinone derivatives is also attributed to their ability to cause cell cycle arrest at different phases.
-
G2/M Phase Arrest: Compounds 1 and 2 induced G2/M arrest in MCF-7 and HepG2 cells.[4] In HepG2 cells, treatment with compound 1 increased the cell population in the G2/M phase from 24% to 56%, while compound 2 increased it to 51%.[4]
-
S Phase Arrest: The 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative 7 was shown to induce cell cycle arrest at the S phase in Caco-2 cells, with the S phase population increasing from 31.18% to 42.07% after treatment.[7]
-
G0/G1 Phase Arrest: A novel pyridine derivative, compound H42 , caused cell cycle arrest at the G0/G1 phase in ovarian cancer cell lines A2780 and SKOV3.[8]
The table below summarizes the effects of selected pyridinone derivatives on cell cycle distribution.
| Derivative | Cancer Cell Line | Effect on Cell Cycle | Percentage of Cells in Arrested Phase (Control vs. Treated) | Reference |
| Compound 1 | HepG2 (Liver) | G2/M Arrest | 24% vs. 56% | [4] |
| Compound 2 | HepG2 (Liver) | G2/M Arrest | 24% vs. 51% | [4] |
| Spiro-pyridine 7 | Caco-2 (Colorectal) | S Phase Arrest | 31.18% vs. 42.07% | [7] |
| Compound H42 | A2780 (Ovarian) | G0/G1 Arrest | 28.63% vs. 52.56% | [8] |
| Compound H42 | SKOV3 (Ovarian) | G0/G1 Arrest | 19.35% vs. 70.27% | [8] |
Targeted Signaling Pathways
The anticancer activity of pyridinone derivatives is often linked to their modulation of specific signaling pathways crucial for cancer cell survival and proliferation.
p53 and JNK Signaling Pathway
Several pyridinone compounds have been found to activate the p53 tumor suppressor pathway and the c-Jun N-terminal kinase (JNK) signaling cascade, leading to cell cycle arrest and apoptosis.[4] Compounds 1 and 2 , for example, induce a p53-p21-mediated G2/M phase arrest and apoptosis via JNK upregulation in human breast and liver cancer cells.[4] The activation of JNK often involves its phosphorylation, which then allows it to translocate to the nucleus and regulate the activity of transcription factors like p53.[4][9]
References
- 1. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MEKK1/JNK signaling stabilizes and activates p53 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of catalysts for reactions involving 1-(4-bromophenyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of catalyst performance for three key cross-coupling reactions involving the versatile building block, 1-(4-bromophenyl)pyridin-2(1H)-one. The data presented herein is intended to assist researchers in selecting the optimal catalytic system for their specific synthetic needs, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Introduction
This compound is a valuable scaffold in medicinal chemistry and materials science. The bromine atom on the phenyl ring serves as a convenient handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. This guide benchmarks the performance of various catalysts for these transformations, providing quantitative data, detailed experimental protocols, and visual representations of the reaction pathways and workflows.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is typically employed to introduce new aryl or vinyl substituents. Palladium-based catalysts are the most common choice for this transformation.
Catalyst Performance Comparison
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 | For 5-(4-bromophenyl)-4,6-dichloropyrimidine.[1] |
| Pd(OAc)₂ / Benzimidazolium salt (1 mol%) | K₂CO₃ | DMF/H₂O | 120 | 0.5 | 70 | Microwave-assisted reaction of 2-bromopyridine.[2] |
| Pd/Fe₃O₄@C | K₂CO₃ | H₂O/EtOH | 80 | - | >99 | For 4-bromoanisole, catalyst is recyclable. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure adapted from literature for the Suzuki-Miyaura coupling of aryl bromides.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add degassed 1,4-dioxane and a minimal amount of degassed water.
-
Heat the reaction mixture to 70-80 °C and stir for 18-22 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Suzuki-Miyaura Reaction Workflow
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines. For this compound, this reaction allows for the introduction of various amine nucleophiles.
Catalyst Performance Comparison
Direct comparative data for the Buchwald-Hartwig amination of this compound is scarce. However, studies on the amination of 4-bromo-1H-1-tritylpyrazole and other aryl bromides provide insights into effective catalyst systems.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dba)₂ (10 mol%) | tBuDavePhos (20 mol%) | NaOtBu | Toluene | 110 | 24 | 67 | Reaction with morpholine on 4-bromo-1H-1-tritylpyrazole.[3][4] |
| [Pd(allyl)Cl]₂ (1 mol%) | t-BuXPhos (4 mol%) | t-BuOLi | 1,4-Dioxane | 100 | 24 | 98 | Reaction of bromobenzene with carbazole.[5] |
| Pd(OAc)₂ (10 mol%) | XPhos (10 mol%) | KOt-Bu | Toluene | 100 | 0.17 | >95 | Microwave-assisted reaction of an estrone derivative with aniline.[6] |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general procedure for the Buchwald-Hartwig amination of aryl bromides.[7]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (or other Pd source)
-
Phosphine Ligand (e.g., XPhos, tBuDavePhos)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium source, the phosphine ligand, and sodium tert-butoxide.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture with stirring (e.g., at 100-110 °C) for the specified time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Catalytic Cycle
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is particularly useful for synthesizing conjugated enynes and arylalkynes from this compound.
Catalyst Performance Comparison
Direct comparative studies on this compound are limited. The data below is from Sonogashira couplings of analogous aryl bromides and provides a useful reference for catalyst selection.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (0.15 equiv) | CuI (0.3 equiv) | Et₃N | THF | RT | 16 | High | For 6-bromo-3-fluoro-2-cyanopyridine with an alkyne.[8] |
| [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | None | TMP | DMSO | RT | 1.5 | 100 | Copper-free reaction of 4-bromoanisole with phenylacetylene.[9] |
| Pd/CuFe₂O₄ | None | K₂CO₃ | EtOH | 70 | - | High | Magnetically separable nanocatalyst.[10] |
Experimental Protocol: Sonogashira Coupling
This is a general procedure for the Sonogashira coupling of aryl bromides.[8]
Materials:
-
This compound (1.1 equiv)
-
Terminal alkyne (1.0 equiv)
-
Pd(PPh₃)₄ (0.15 equiv)
-
Copper(I) iodide (CuI) (0.3 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a degassed solution of this compound in a mixture of THF and Et₃N, add Pd(PPh₃)₄ and CuI.
-
Degas the reaction mixture for 5 minutes at room temperature.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature for 16 hours or until completion is confirmed by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to afford the desired product.
Sonogashira Reaction Logical Relationship
Conclusion
The choice of catalyst for cross-coupling reactions of this compound is critical for achieving high yields and efficient transformations. For Suzuki-Miyaura reactions, palladium catalysts, particularly those supported on magnetic nanoparticles, show promise for high yields and recyclability. In Buchwald-Hartwig aminations, palladium complexes with bulky phosphine ligands are effective, with microwave-assisted protocols offering significantly reduced reaction times. For Sonogashira couplings, both traditional palladium/copper systems and modern copper-free palladium precatalysts can provide excellent results under mild conditions. The experimental protocols and diagrams provided in this guide serve as a valuable resource for researchers to design and execute these important synthetic transformations.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijnc.ir [ijnc.ir]
Safety Operating Guide
Proper Disposal of 1-(4-bromophenyl)pyridin-2(1H)-one: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, procedural plan for the safe disposal of 1-(4-bromophenyl)pyridin-2(1H)-one, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Hazard Information
Before handling this compound, it is essential to be aware of its specific hazards. This compound is a solid and is classified as harmful if swallowed. Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information.
Key Hazard Data:
| Property | Value | Reference |
| Physical Form | Solid | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statement | H302: Harmful if swallowed | |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant |
Personal Protective Equipment (PPE)
When handling this compound for any purpose, including disposal, the following personal protective equipment should be worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
This section provides detailed, actionable steps for disposing of this compound and related waste materials.
-
Designate a Waste Area: Select a specific area in the laboratory for the accumulation of hazardous waste. This area should be under the control of laboratory personnel, away from normal lab activities, and clearly marked with a "Danger – Hazardous Waste" sign.[1]
-
Select a Waste Container:
-
Unused Product: If disposing of the pure chemical, it is often best to leave it in its original container, ensuring the label is intact.[4] This container should then be placed inside a larger, compatible waste container or prepared for pickup as is, following your institution's guidelines.
-
Solid Waste Transfer: Carefully transfer the solid this compound waste into the designated solid waste container using a spatula or scoop. Avoid generating dust.
-
Contaminated Labware:
-
Lightly Contaminated Items: Materials such as gloves or paper towels with minor residue can be placed in a designated container for chemically contaminated items, which is often a labeled pail with a bag liner.[5]
-
Grossly Contaminated Items: Items with visible, significant amounts of the chemical should be treated as solid hazardous waste and placed in the primary solid waste container.[1]
-
-
Do Not Overfill: Leave at least 5-10% of headspace in the container to allow for expansion and prevent spills.[2][6]
-
Securely Close: Always keep the waste container securely closed with its cap, except when adding waste.[1][7]
Proper labeling is a critical regulatory requirement. Before any waste is added, the container must be labeled.[6] Your institution's Environmental Health and Safety (EHS) department will typically provide official hazardous waste tags or labels.[8]
The label must include:
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[6][7]
-
Composition: If it's a mixture, list all components and their approximate percentages, totaling 100%.[9][10]
-
Hazard Information: Check the appropriate hazard boxes on the label (e.g., Toxic).[8]
-
Generator Information: Your name, principal investigator, department, and a contact number.[6][8]
The following diagram outlines the essential components of a compliant hazardous waste label.
Caption: Key elements of a hazardous waste label.
An empty container that held this compound must be properly managed to be disposed of as non-hazardous waste.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical residue.[7][11]
-
Collect Rinsate: The solvent rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[7][11] Pour it into a designated liquid hazardous waste container, ensuring it is properly labeled.
-
Deface Label: Completely remove or deface the original manufacturer's label on the now-rinsed container.[11][12]
-
Final Disposal: The triple-rinsed, unlabeled container can now be disposed of in the regular laboratory trash or recycling, depending on institutional policy.[3][7]
-
Segregation: Store the sealed and labeled hazardous waste container in your designated accumulation area. Ensure it is segregated from incompatible materials (e.g., keep away from strong oxidizing agents).[7][8]
-
Secondary Containment: It is best practice to keep waste containers in a secondary containment bin or tray to contain any potential leaks.[1]
-
Request Pickup: Once the container is full, or in accordance with your institution's time limits for waste accumulation, contact your EHS office to schedule a pickup.[7][8] Follow their specific procedures for requesting a waste collection.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. Chemical waste containers labeled and properly stored | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. essex.ac.uk [essex.ac.uk]
- 6. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. in.ewu.edu [in.ewu.edu]
- 10. uab.edu [uab.edu]
- 11. vumc.org [vumc.org]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 1-(4-bromophenyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, use, and disposal of 1-(4-bromophenyl)pyridin-2(1H)-one (CAS No. 1845694-31-6). The following procedures are based on the known hazard classifications and general laboratory safety principles. A complete Safety Data Sheet (SDS) was not available at the time of writing; therefore, a conservative approach to personal protection and handling is recommended.
Hazard Identification and Classification
The primary known hazard associated with this compound is that it is harmful if swallowed. It is assigned the GHS07 pictogram, which indicates potential for a range of health hazards.[1][2][3]
| Hazard Classification | Code | Pictogram | Signal Word |
| Acute Toxicity (Oral) | H302 | GHS07 (Exclamation Mark) | Warning |
| Potential Hazards | - | - | - |
| Skin Irritation | - | GHS07 (Exclamation Mark) | Warning |
| Eye Irritation | - | GHS07 (Exclamation Mark) | Warning |
| Respiratory Tract Irritation | - | GHS07 (Exclamation Mark) | Warning |
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to minimize exposure when handling this compound.[4][5][6][7]
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[6] | Protects against splashes and airborne particles of the solid compound. A face shield offers broader protection for the entire face.[6] |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. It is recommended to double-glove for added protection. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination.[8] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) or use in a certified chemical fume hood.[7][9] | Since this is a solid compound, there is a risk of inhaling airborne particles, especially when weighing or transferring the material.[10] |
Operational and Disposal Plans
Experimental Protocol: Safe Handling and Weighing
-
Preparation : Before handling the compound, ensure that the designated workspace (preferably a chemical fume hood) is clean and uncluttered.[11] Assemble all necessary equipment, including a calibrated analytical balance, weighing paper or boat, spatula, and appropriate waste containers.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing :
-
Perform all weighing operations within a chemical fume hood to contain any airborne particles.[10]
-
Use a spatula to carefully transfer the desired amount of this compound from its storage container to a tared weighing boat.
-
Avoid any sudden movements that could generate dust.
-
Close the primary container tightly immediately after use.
-
-
Transfer : Carefully transfer the weighed compound to the reaction vessel. If dissolving the compound, add the solvent to the vessel containing the solid.
-
Post-Handling :
-
Clean the spatula and any other contaminated reusable equipment thoroughly.
-
Dispose of the weighing boat and any other contaminated disposable materials in the designated solid hazardous waste container.
-
Wipe down the work surface with an appropriate solvent and cleaning agent.
-
Properly remove and dispose of gloves.
-
Wash hands thoroughly with soap and water.
-
Storage Plan
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Spill and Emergency Plan
-
Minor Spills :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Major Spills :
-
Evacuate the laboratory immediately and alert others.
-
Contact the institution's emergency response team.
-
Prevent entry to the affected area.
-
-
First Aid :
-
If Swallowed : Rinse mouth. Call a poison control center or doctor immediately for treatment advice.
-
If on Skin : Remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.
-
If in Eyes : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
If Inhaled : Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[12][13][14]
-
Solid Waste :
-
Collect any unused compound, contaminated disposable PPE (gloves, weighing boats, etc.), and spill cleanup materials in a clearly labeled, sealed, and compatible hazardous waste container.
-
-
Liquid Waste :
-
Collect any solutions containing the compound in a labeled, sealed, and compatible hazardous waste container for liquid organic waste. As this is a brominated organic compound, it may require segregation from other waste streams.[15]
-
-
Container Disposal :
-
Empty containers should be rinsed three times with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The empty and rinsed container can then be disposed of according to institutional guidelines.
-
-
Waste Pickup :
-
Arrange for a licensed hazardous waste disposal service to collect the waste containers.
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. GHS hazard pictograms [stoffenmanager.com]
- 2. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. All CLP hazard pictograms | Dokter Hoe [dokterhoe.nl]
- 4. epa.gov [epa.gov]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. hazmatschool.com [hazmatschool.com]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 8. afd.calpoly.edu [afd.calpoly.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 11. thesafetygeek.com [thesafetygeek.com]
- 12. idealresponse.co.uk [idealresponse.co.uk]
- 13. flipr.shop [flipr.shop]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. cpcb.nic.in [cpcb.nic.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
